molecular formula C4H3Cl2N3 B102273 3,6-Dichloropyridazin-4-amine CAS No. 823-58-5

3,6-Dichloropyridazin-4-amine

Cat. No.: B102273
CAS No.: 823-58-5
M. Wt: 163.99 g/mol
InChI Key: HODYDVHWWMTUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloropyridazin-4-amine is a useful research compound. Its molecular formula is C4H3Cl2N3 and its molecular weight is 163.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-dichloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYDVHWWMTUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305400
Record name 3,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-58-5
Record name 823-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloropyridazin-4-amine: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazin-4-amine is a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid heterocyclic core, adorned with reactive chloro-substituents and a nucleophilic amino group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and purification, and insights into its chemical reactivity.

Chemical Structure and Identification

The molecular structure of this compound consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an amine group at position 4.

  • IUPAC Name: this compound

  • CAS Number: 823-58-5

  • Molecular Formula: C₄H₃Cl₂N₃

  • Molecular Weight: 163.99 g/mol

  • Canonical SMILES: C1=C(C(=NN=C1Cl)Cl)N

  • InChI Key: HODYDVHWWMTUEL-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Physical State White to gray or brown powder/crystal[1]
Melting Point 195.0 to 207.0 °C[1]
Boiling Point 363 °C at 760 mmHg (Predicted)[2]
Density 1.606 g/cm³ (Predicted)[2]
¹H NMR (400 MHz, DMSO-d₆) δ 7.16 (s, 2H, -NH₂), 6.82 (s, 1H, Ar-H)[3]
Mass Spectrometry (ESI+) m/z 164 (M+H)⁺[3]
Purity >97.0% (HPLC)[1]

Experimental Protocols

Synthesis of this compound

4.1.1. Conventional Synthesis from 3,4,6-Trichloropyridazine

This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 3,4,6-trichloropyridazine with ammonia.

  • Materials:

    • 3,4,6-Trichloropyridazine

    • 14.8 N Ammonium hydroxide solution

    • 500 mL stainless steel pressure flask

    • Stirring apparatus

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).

    • Carefully add 200 mL of 14.8 N ammonium hydroxide solution to the flask.

    • Seal the pressure flask and stir the reaction mixture at 75 °C for 16 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with water and dry to afford this compound. (Expected yield: ~76%).

4.1.2. Microwave-Assisted Synthesis

This method offers a more rapid synthesis compared to the conventional approach.

  • Materials:

    • 3,6-Dichloropyridazine

    • Ammonium hydroxide solution (28-30% NH₃ content)

    • 20 mL thick-wall borosilicate glass vial with a lid

    • CEM Discover S-Class microwave reactor (or equivalent)

    • Filtration apparatus

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a 20 mL thick-wall borosilicate glass vial, combine 3,6-dichloropyridazine (1.5 g) and 5 mL of ammonium hydroxide solution.

    • Seal the vial with a lid and place it in the microwave reactor.

    • Irradiate the mixture for 30 minutes at 120 °C (300W power).

    • After cooling, a precipitate will have formed.

    • Filter the precipitate and wash it with a mixture of ethyl acetate:hexane (3:7).

    • Dry the resulting light yellowish-white solid to obtain 3-amino-6-chloropyridazine (a related compound, showcasing the amination of a dichloropyridazine).[4]

Purification of this compound

4.2.1. Recrystallization

  • General Guidance: The choice of solvent for recrystallization is crucial and often requires empirical determination. For amine-containing compounds, polar solvents or solvent mixtures are generally effective.

  • Potential Solvents/Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

    • Ethyl Acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate. Slowly add hexane as an anti-solvent until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

    • Acidic Solvents: For basic compounds like amines, recrystallization from dilute acetic acid in water can be effective.[5]

4.2.2. Column Chromatography

  • Stationary Phase: Silica gel is commonly used, but for basic amines, it can lead to peak tailing and poor separation due to strong interactions. To mitigate this, either a mobile phase modifier or an alternative stationary phase is recommended.

  • Mobile Phase Systems:

    • With Modifier: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can be used to improve separation on silica gel.[6]

    • Alternative Stationary Phase: Using basic alumina or an amine-functionalized silica column can provide better results for the purification of basic amines with neutral solvent systems like hexane/ethyl acetate.[6]

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to the differential reactivity of its functional groups.

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. The reactivity of the chlorine atoms can be influenced by the electronic effects of the amino group.

Suzuki-Miyaura Cross-Coupling

The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of biaryl and heteroaryl compounds.

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted in the following diagram:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane/H₂O) E->F G Heating under Inert Atmosphere F->G H Work-up and Purification G->H I Coupled Product H->I

General workflow for the Suzuki-Miyaura cross-coupling reaction.

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A detailed representation of this catalytic cycle is provided below:

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(Cl) Pd0->Complex1 Ar-Cl OxAdd Oxidative Addition Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 Ar'-B(OH)₃⁻ Transmetalation Transmetalation Base Base (e.g., OH⁻) Boronate Ar'-B(OH)₃⁻ BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate + Base Complex2->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArCl This compound (Ar-Cl)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled by qualified professionals familiar with the potential hazards of chemical reagents.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of novel chemical entities for pharmaceutical and agrochemical applications. Its well-defined structure and versatile reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides essential information for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 3,6-Dichloropyridazin-4-amine (CAS: 823-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3,6-Dichloropyridazin-4-amine, a key heterocyclic building block. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its role as a versatile intermediate in the development of pharmacologically active molecules.

Core Physicochemical & Spectroscopic Characterization

This compound is a solid chemical compound valued as a precursor in organic and medicinal chemistry. Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 823-58-5[1][2]
Molecular Formula C₄H₃Cl₂N₃[1][2]
Molecular Weight 163.99 g/mol [1][2]
Purity ≥97%[3]
Physical Form SolidN/A
Melting Point N/A[4]
Boiling Point 363°C at 760 mmHgN/A
Density 1.606 g/cm³N/A
LogP 1.3656[2]
Topological Polar Surface Area (TPSA) 51.8 Ų[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ ppm 7.16 (s, 2H, -NH₂), 6.82 (s, 1H, Ar-H)[4]
Mass Spectrometry (ESI+) m/z 164 [M+H]⁺[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A general and efficient procedure for synthesizing this compound involves the amination of 3,4,6-trichloropyridazine.

Materials and Equipment:

  • 3,4,6-Trichloropyridazine (25 g, 136 mmol)

  • 14.8 N Ammonium Hydroxide (NH₄OH) solution (200 mL)

  • 500 mL stainless steel pressure flask

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Charge the 500 mL stainless steel pressure flask with 3,4,6-trichloropyridazine and the 14.8 N ammonium hydroxide solution.

  • Seal the pressure flask securely.

  • Heat the reaction mixture to 75°C while stirring.

  • Maintain the temperature and stirring for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • The collected solid is this compound, affording a typical yield of 17 g (76%).

G reagents 3,4,6-Trichloropyridazine + 14.8 N NH₄OH reaction Pressure Flask 75°C, 16 hours reagents->reaction 1 workup Cool to RT & Filtration reaction->workup 2 product This compound (76% Yield) workup->product 3

Caption: Synthesis workflow for this compound.

The solid-liquid equilibria of this compound have been determined in various organic solvents using a laser monitoring observation technique.

Materials and Equipment:

  • This compound (solute)

  • Organic solvents (e.g., methanol, acetone, ethanol, dichloromethane, ethyl acetate, 1,4-dioxane, tetrahydrofuran)[5]

  • Jacketed glass vessel with magnetic stirrer

  • Thermostat for temperature control

  • Laser monitoring system

  • Analytical balance

Procedure:

  • A known mass of the solute is added to the jacketed glass vessel.

  • The temperature of the vessel is precisely controlled by the thermostat, ranging from 278.15 K to 333.15 K.[5]

  • A known quantity of the selected solvent is added to the vessel while stirring.

  • The laser monitoring system measures the light intensity transmitted through the solution.

  • Solvent is added incrementally until the last solid particle of the solute dissolves, which is indicated by the laser system detecting maximum light intensity.

  • The total mass of the solute and solvent is recorded to calculate the mole fraction solubility at that specific temperature.

  • The process is repeated at different temperatures to generate a solubility curve. Data shows that solubility increases with a rise in temperature.[5]

Role in Drug Discovery and Development

The pyridazine nucleus is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[6] These activities include antibacterial, anti-inflammatory, anticancer, antihypertensive, and antiviral properties.[7][8][9] this compound serves as a crucial and versatile building block for synthesizing these more complex, biologically active molecules.[7][10]

The two chlorine atoms on the pyridazine ring are reactive sites that can be selectively substituted, allowing for the introduction of diverse functional groups. This functionalization is a key strategy in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

G cluster_0 Scaffold Synthesis cluster_1 Lead Generation & Optimization cluster_2 Screening & Development start This compound (CAS 823-58-5) reaction Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction derivatives Library of Pyridazine Derivatives reaction->derivatives screening High-Throughput Biological Screening derivatives->screening active_compounds Biologically Active Compounds (e.g., Anticancer, Antiviral, etc.) screening->active_compounds

Caption: Role as a building block in drug discovery workflow.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is harmful if swallowed, in contact with skin, or inhaled.[11]

  • Engineering Controls: Use only in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles or a face shield.[11]

    • Skin Protection: Wear chemical-resistant gloves and protective clothing.[11]

    • Respiratory Protection: Use an approved mask or respirator.[11]

  • Handling: Avoid formation of dust. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry place in a tightly closed vessel, away from moisture and light.[2] Recommended storage is at -20°C[2] or 2-8°C.

  • In Case of Exposure:

    • Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.[11]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.[11]

    • Inhalation: Move to fresh air.[11]

    • Ingestion: Wash out the mouth with water.[11]

    • In all cases, seek medical attention if irritation or symptoms persist.[11]

  • Disposal: Dispose of the material through a licensed professional waste disposal service in accordance with local, state, and national regulations.[11]

References

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridazin-4-amine from 3,4,6-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-Dichloropyridazin-4-amine, a valuable building block in medicinal chemistry and drug development, from the starting material 3,4,6-trichloropyridazine. This document details the reaction's principles, experimental protocols, and the critical aspect of regioselectivity.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that feature prominently in the landscape of pharmaceuticals and agrochemicals. Their inherent biological activities and versatile chemical handles make them attractive scaffolds for the design of novel therapeutic agents. Specifically, aminated dichloropyridazines serve as crucial intermediates in the synthesis of a wide range of bioactive molecules. This guide focuses on the targeted synthesis of this compound through the selective amination of 3,4,6-trichloropyridazine.

The core of this transformation lies in the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles, such as ammonia. The primary challenge in this synthesis is achieving regioselectivity, ensuring the preferential substitution of the chlorine atom at the C4 position over the C6 position.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis of this compound from 3,4,6-trichloropyridazine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks one of the electron-deficient carbon atoms of the pyridazine ring that is bonded to a chlorine atom. This attack forms a high-energy intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. Subsequently, the leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the aminated product.

The regioselectivity of this reaction—that is, whether the amino group substitutes the chlorine at the C4 or C6 position—is influenced by the electronic environment of the pyridazine ring. The relative electron deficiency of the carbon atoms dictates the site of nucleophilic attack.

Experimental Section

While a specific, detailed experimental protocol for the direct synthesis of this compound from 3,4,6-trichloropyridazine is not extensively reported in publicly available literature, a reliable procedure can be extrapolated from analogous reactions involving similar substrates. The following protocol is based on the well-established amination of polychlorinated pyridazines and pyrimidines.

Synthesis of the Starting Material: 3,4,6-Trichloropyridazine

The starting material, 3,4,6-trichloropyridazine, can be synthesized from 4-chloro-3,6-dihydroxypyridazine by reaction with phosphorus oxychloride (POCl₃).

Table 1: Reagents and Materials for the Synthesis of 3,4,6-Trichloropyridazine

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-chloro-3,6-dihydroxypyridazine148.5414.85 g0.1
Phosphorus oxychloride (POCl₃)153.3392.0 g (55 mL)0.6
Dichloromethane (DCM)84.93200 mL-

Experimental Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3,6-dihydroxypyridazine (14.85 g, 0.1 mol) in dichloromethane (200 mL).

  • Slowly add phosphorus oxychloride (55 mL, 0.6 mol) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4,6-trichloropyridazine.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of this compound

The selective amination of 3,4,6-trichloropyridazine at the C4 position is the critical step. Based on analogous transformations, the following conditions are proposed to favor the desired regioselectivity.

Table 2: Reagents and Materials for the Synthesis of this compound

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4,6-Trichloropyridazine183.4218.34 g0.1
Ammonium Hydroxide (28-30% NH₃)35.0550 mL~0.75
Ethanol46.07150 mL-

Experimental Protocol:

  • In a high-pressure reaction vessel (e.g., a sealed tube or an autoclave), dissolve 3,4,6-trichloropyridazine (18.34 g, 0.1 mol) in ethanol (150 mL).

  • Add concentrated ammonium hydroxide (50 mL, ~0.75 mol) to the solution.

  • Seal the vessel and heat the reaction mixture to 120-130 °C for 12-24 hours with stirring. Caution: This reaction should be carried out in a well-ventilated fume hood due to the high pressure generated.

  • After the reaction period, cool the vessel to room temperature.

  • Carefully open the vessel and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The resulting residue will likely be a mixture of the desired this compound and the isomeric 3,4-dichloro-6-aminopyridazine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound. The separation of isomers may require careful optimization of the chromatographic conditions.

Table 3: Summary of Reaction Conditions and Expected Outcome

ParameterValue
Starting Material3,4,6-Trichloropyridazine
ReagentAmmonium Hydroxide (28-30% NH₃)
SolventEthanol
Temperature120-130 °C
Reaction Time12-24 hours
Expected ProductThis compound (major), 3,4-dichloro-6-aminopyridazine (minor)
PurificationColumn Chromatography

Visualization of the Synthetic Pathway and Workflow

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination 4-chloro-3,6-dihydroxypyridazine 4-chloro-3,6-dihydroxypyridazine 3,4,6-trichloropyridazine 3,4,6-trichloropyridazine 4-chloro-3,6-dihydroxypyridazine->3,4,6-trichloropyridazine  POCl₃, Reflux POCl3 POCl3 3,4,6-trichloropyridazine_start 3,4,6-trichloropyridazine This compound This compound 3,4,6-trichloropyridazine_start->this compound  NH₄OH, EtOH, 120-130°C NH4OH NH4OH

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve 3,4,6-trichloropyridazine in Ethanol - Add Ammonium Hydroxide Start->Reaction_Setup Heating Heating: - Seal vessel - Heat at 120-130°C for 12-24h Reaction_Setup->Heating Workup Workup: - Cool to RT - Concentrate under reduced pressure Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization Final_Product This compound Characterization->Final_Product

Spectroscopic Profile of 3,6-Dichloropyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data available for 3,6-Dichloropyridazin-4-amine, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.

Core Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. For comparative purposes, data for the related compound, 3,6-Dichloropyridazine, is also provided where direct data for the target amine is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound:

Experimental ¹H NMR data for this compound has been reported in DMSO-d6.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.16Singlet2HNH₂
6.82Singlet1HC₅-H

¹³C NMR of 3,6-Dichloropyridazine (Reference Compound):

Chemical Shift (δ) ppmAssignment
152.0C₃, C₆
132.0C₄, C₅
Infrared (IR) Spectroscopy

Experimental IR data for this compound could not be located in the available literature. For reference, the vibrational spectra of 3,6-Dichloropyridazine have been reported.[2][3] Key absorptions for the reference compound are listed below.

IR Data of 3,6-Dichloropyridazine (Reference Compound):

Wavenumber (cm⁻¹)Assignment
3100 - 3050C-H stretching
~1560C=N stretching
~1400C=C stretching
Below 800C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound has been reported with the following characteristic ion.[1]

m/zIon
164[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of the analyte is dissolved in a deuterated solvent, such as DMSO-d6, and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a standard frequency for proton and carbon nuclei (e.g., 400 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. In the ATR method, the solid sample is placed directly on the crystal surface. For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent and introduced into the ESI source, where it is ionized. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Synthesis & Purification NMR_Prep Dissolution in Deuterated Solvent Prep->NMR_Prep NMR IR_Prep Solid Sample Preparation (ATR or KBr Pellet) Prep->IR_Prep IR MS_Prep Dissolution in Volatile Solvent Prep->MS_Prep MS NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility and stability of 3,6-Dichloropyridazin-4-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3,6-Dichloropyridazin-4-amine

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₃Cl₂N₃.[1][2] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and an amine group, makes it a compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its handling, formulation, and the overall success of research and development endeavors. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and a visualized workflow for its assessment.

Solubility Profile of this compound

The solubility of a compound is a critical physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The presence of a basic amine group suggests that the solubility of this compound may be pH-dependent, with increased solubility in acidic conditions due to the formation of a water-soluble salt.[3]

Quantitative Solubility Data

A study by Jin-Qiang Liu et al. systematically measured the mole fraction solubility of 4-amino-3,6-dichloropyridazine (a synonym for this compound) in seven common organic solvents at various temperatures.[4] The data indicates that solubility generally increases with temperature in all tested solvents. The compound shows the best solubility in tetrahydrofuran, followed by 1,4-dioxane and acetone.[4]

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K) [4]

Temperature (K)MethanolAcetoneEthanolDichloromethaneEthyl Acetate1,4-DioxaneTetrahydrofuran
278.150.002810.011250.002150.003120.006580.012310.01672
283.150.003360.013210.002580.003750.007890.014520.01964
288.150.004010.015480.003090.004490.009410.017110.02315
293.150.004780.018110.003690.005360.011180.020150.02731
298.150.005690.021160.004410.006390.013250.023710.03223
303.150.006760.024690.005260.007610.015670.027870.03798
308.150.008020.028780.006260.009050.018510.032730.04469
313.150.009490.033510.007440.010750.021830.038380.05249
318.150.011210.038970.008830.012750.025710.044940.06155
323.150.013210.045260.010460.015110.030240.052530.07206
328.150.015540.052480.012370.017880.035510.061310.08424
333.150.018250.060730.014610.021130.041630.071420.09836
Experimental Protocol for Solubility Determination

The following is a general protocol for determining the thermodynamic (equilibrium) solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Stability Profile of this compound

The stability of a compound is its ability to resist chemical change or degradation over time under various environmental conditions. For drug development, it is crucial to assess the stability of a compound under conditions it may experience during storage and handling.

Potential Degradation Pathways
  • Oxidative Degradation: The amine group can be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[5]

  • Hydrolysis: The chloro substituents on the pyridazine ring may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for many heterocyclic compounds.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[5] For some amines, thermal degradation can proceed via carbamate formation followed by cyclization or other reactions.[6][7]

Experimental Protocol for Stability Assessment

A comprehensive stability study should include forced degradation (stress testing) and long-term stability testing under controlled conditions.[8]

Materials:

  • This compound (solid and in solution)

  • Forced degradation reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector for peak purity analysis

Procedure for Forced Degradation (Stress Testing): Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[8]

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a defined period.

    • Analyze samples by HPLC at various time points.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to high temperatures (e.g., 80 °C) in a stability chamber.

    • Analyze samples at different time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Procedure for Long-Term Stability Testing: Long-term stability studies are designed to evaluate the stability of a substance under recommended storage conditions.

  • Sample Preparation and Storage:

    • Package the solid this compound in containers that simulate the proposed storage containers.

    • Store the samples in stability chambers under controlled long-term storage conditions (e.g., 25 °C/60% RH) and accelerated storage conditions (e.g., 40 °C/75% RH).[8]

  • Testing Schedule:

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analysis:

    • At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Visualized Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a new chemical entity like this compound.

G Workflow for Solubility and Stability Assessment of this compound cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Assessment qual_sol Qualitative Solubility (Aqueous & Organic Solvents) sol_start->qual_sol kinetic_sol Kinetic Solubility (High-Throughput Screening) qual_sol->kinetic_sol thermo_sol Thermodynamic Solubility (Equilibrium Method) kinetic_sol->thermo_sol ph_sol pH-Solubility Profile thermo_sol->ph_sol sol_report Solubility Report ph_sol->sol_report final_report Comprehensive Physicochemical Profile sol_report->final_report stab_start Start Stability Assessment stress_test Forced Degradation (Acid, Base, Oxide, Heat, Light) stab_start->stress_test analytical_dev Develop Stability-Indicating Analytical Method stress_test->analytical_dev long_term_stab Long-Term & Accelerated Stability Studies analytical_dev->long_term_stab degradant_id Degradant Identification long_term_stab->degradant_id stab_report Stability Report degradant_id->stab_report stab_report->final_report compound This compound compound->sol_start compound->stab_start

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide has summarized the available information on the solubility of this compound and provided a framework for assessing its stability. The quantitative solubility data presented herein serves as a valuable resource for solvent selection in various laboratory and developmental processes. While specific stability data is not yet published, the outlined potential degradation pathways and detailed experimental protocols offer a robust approach for a thorough stability evaluation. The provided workflow visualizes the logical progression of these critical studies. A comprehensive understanding of both solubility and stability is essential for advancing research and development involving this compound.

References

The Unfolding Therapeutic Potential of 3,6-Dichloropyridazin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its capacity to interact with a wide range of biological targets. Among the various pyridazine precursors, 3,6-Dichloropyridazin-4-amine serves as a versatile and reactive starting material for the synthesis of a diverse library of derivatives. The presence of two reactive chlorine atoms at positions 3 and 6, along with an amino group at position 4, allows for regioselective modifications, leading to compounds with significant potential in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, supported by detailed experimental protocols and pathway visualizations.

Synthetic Pathways to Novel Derivatives

The core of this compound can be readily functionalized. The chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used as a handle for further elaboration.

A primary synthetic route involves the selective substitution of one or both chlorine atoms. The chlorine at the 6-position is often more reactive, allowing for sequential and controlled derivatization. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for introducing aryl and heteroaryl moieties, which have proven crucial for kinase inhibitory activity.

Key Biological Activities

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and specific enzyme inhibition.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3,6-disubstituted pyridazine derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

Derivatives have shown potent anti-proliferative action against various human cancer cell lines, including breast (T-47D, MDA-MB-231), ovarian (SKOV-3), and leukemia (MV-4-11, MOLM-13).[1][2] The mechanism often involves inducing cell cycle arrest and apoptosis.[2]

Enzyme Inhibition

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several pyridazine-based compounds have been identified as potent inhibitors of the VEGFR-2 signaling pathway, thereby functioning as anti-angiogenic agents.

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Its dysregulation is common in many cancers. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and preventing cancer cell division.[1]

Antimicrobial Activity

The pyridazine nucleus is also a promising scaffold for the development of new antimicrobial agents. Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi. Some N3, N6-diphenylpyridazine-3,6-diamine derivatives have shown moderate-to-good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[3] The proposed mechanism for some of these compounds is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[3]

Data Presentation: Biological Activity

The following tables summarize the quantitative biological activity data for selected pyridazine derivatives, illustrating their potential across different therapeutic areas.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11m T-47D (Breast)0.43 ± 0.01[1]
11m MDA-MB-231 (Breast)0.99 ± 0.03[1]
11l T-47D (Breast)1.12 ± 0.04[1]
11l MDA-MB-231 (Breast)1.87 ± 0.06[1]
A11 (PROTAC) MV-4-11 (Leukemia)0.003 (DC₅₀)[2]
A11 (PROTAC) MOLM-13 (Leukemia)-[2]

Note: IC₅₀ is the half-maximal inhibitory concentration. DC₅₀ is the concentration for 50% maximal degradation for PROTAC compounds.

Table 2: Antimicrobial Activity of Pyridazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
AJ27 S. aureus-[3]
AJ27 E. coli-[3]
Compound 7 S. aureus (MRSA)3.74 - 8.92 (µM)[4]
Compound 13 P. aeruginosa3.74 - 8.92 (µM)[4]
Compound 13 A. baumannii3.74 - 8.92 (µM)[4]

Note: MIC is the Minimum Inhibitory Concentration. Data for AJ27 was reported as highly active without specific values provided in the abstract.

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate key pathways, workflows, and relationships relevant to the study of this compound derivatives.

G VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation mTOR->Proliferation Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by pyridazine derivatives.

G Drug Discovery Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Derivative Library Purification->Library Screening Biological Screening (Anticancer, Antimicrobial) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Synthesis Feedback Loop Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical

Caption: General workflow for the discovery of bioactive pyridazine derivatives.

G Structure-Activity Relationship (SAR) Insights Core Pyridazine Core R1 Substitution at C6 (Aryl/Heteroaryl) Core->R1 R2 Substitution at C3 (Amine/Linker) Core->R2 R3 Substitution on N4-Amine Core->R3 Activity Biological Activity (e.g., Anticancer Potency) R1->Activity Often crucial for kinase inhibition R2->Activity Modulates selectivity and potency R3->Activity Influences solubility and cell permeability

Caption: Key structural modification points influencing biological activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for introducing an aryl group at a chloro-position of a pyridazine core.[5]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the chloropyridazine derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like SPhos (4 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add anhydrous solvent, commonly a mixture like 1,4-dioxane and water (e.g., 5:1 ratio, 6 mL total), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol for In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol for VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of VEGFR-2 kinase activity.[8]

  • Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection reagent. Commercially available kits (e.g., ADP-Glo™) quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the signal (typically luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Antimicrobial Broth Microdilution Assay (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) from a fresh culture, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[9]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries. Derivatives have shown significant promise, particularly as anticancer agents through the inhibition of critical kinases like VEGFR-2 and CDK2, and as a foundation for new antimicrobial compounds. The data and protocols presented in this guide underscore the rich potential of this chemical class and provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and more effective medicines. Further exploration of structure-activity relationships will be key to optimizing potency, selectivity, and pharmacokinetic properties for clinical translation.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3,6-Dichloropyridazin-4-amine (CAS No: 823-58-5), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation. The following tables summarize the key hazard information.

Hazard Category GHS Classification Signal Word Hazard Statements
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[3][4]

GHS Pictogram:

GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. Engineering controls, such as a chemical fume hood, should always be the primary line of defense.[1]

Protection Type Specific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2][5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] A complete suit protecting against chemicals may be required for larger quantities.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type P95 or P1).[2][5]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risks.

Procedure Detailed Guidelines
Handling This product should only be handled by or under the close supervision of individuals qualified in the handling of potentially hazardous chemicals.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] Use in a well-ventilated area, preferably a chemical fume hood.[1]
Storage Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.[1]
Incompatibilities Avoid contact with strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate action is required.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately.[5]

Accidental Release and Disposal

Procedure Detailed Guidelines
Spill Cleanup Wear appropriate PPE.[1] Avoid dust formation.[5] For small spills, mix with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal.[1]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it can be toxic to aquatic life with long-lasting effects.[5]
Waste Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Firefighting Measures

Aspect Recommendations
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
Specific Hazards Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][6]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

SafeHandlingWorkflow cluster_emergency Constant Vigilance A 1. Pre-Experiment Preparation B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) A->C D Prepare Work Area (Fume Hood) A->D E 2. Handling and Experimentation D->E F Weighing and Transfer E->F G Reaction Setup and Monitoring F->G H 3. Post-Experiment Procedures G->H I Quenching and Workup H->I J Decontaminate Glassware and Surfaces I->J K 4. Waste Disposal J->K L Segregate and Label Waste K->L M Store Waste Appropriately L->M N Arrange for Professional Disposal M->N O 5. Emergency Preparedness P Know Location of Safety Shower & Eyewash O->P Q Have Spill Kit Readily Available O->Q

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

The Advent of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context and synthetic evolution of 3,6-Dichloropyridazin-4-amine, a pivotal heterocyclic compound in medicinal chemistry. We will delve into the foundational synthesis of the pyridazine core, detail the key synthetic advancements leading to the title compound, and provide comprehensive experimental protocols for its preparation.

A Historical Perspective: From Pyridazine to a Functionalized Scaffold

The journey to this compound begins with the discovery of its parent heterocycle, pyridazine. The pyridazine ring system was first reported by Emil Fischer in 1886 during his investigations into the Fischer indole synthesis. A more direct synthesis was later developed by Tauber in 1895. These early discoveries laid the groundwork for the exploration of a vast chemical space of pyridazine derivatives, which have since become recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through a two-step process: the formation of the pyridazine ring to create a di- or tri-chlorinated intermediate, followed by a regioselective amination.

Synthesis of the Precursor: 3,4,6-Trichloropyridazine

A common and scalable route to 3,4,6-trichloropyridazine begins with maleic anhydride. This method, outlined in Chinese patent CN101817788A, involves the chlorination of maleic anhydride, followed by cyclization with hydrazine and subsequent chlorination.

Experimental Protocol: Synthesis of 3,4,6-Trichloropyridazine [1]

  • Step 1: Synthesis of Chloro-maleic anhydride: Maleic anhydride is dissolved in water and then reacted with liquid chlorine. The reaction mixture is cooled to induce crystallization, and the resulting chloro-maleic anhydride is isolated by centrifugal drying.

  • Step 2: Synthesis of 4-chloro-3,6-dihydroxypyridazine: A solution of hydrazine hydrate is neutralized with 30% hydrochloric acid to a pH of 6.5 at a temperature below 20°C. Chloro-maleic anhydride is then added to initiate the reaction. After cooling and crystallization, 4-chloro-3,6-dihydroxypyridazine is obtained upon drying.

  • Step 3: Synthesis of 3,4,6-Trichloropyridazine: The 4-chloro-3,6-dihydroxypyridazine is reacted with phosphorus oxychloride in the presence of a catalytic agent to yield a chlorinated oil. This oil is then carefully neutralized with 20% ammonia water in an ice bath to a pH of 7. The crude 3,4,6-trichloropyridazine crystallizes as a black solid upon natural cooling.

  • Step 4: Purification: The crude product is purified by reduced pressure distillation via sublimation to yield the final 3,4,6-trichloropyridazine with a purity of over 99%.

Amination of 3,4,6-Trichloropyridazine

The final step in the synthesis of this compound is the regioselective amination of 3,4,6-trichloropyridazine. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack by ammonia.

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: 3,4,6-Trichloropyridazine (25 g, 136 mmol) is added to a 500 mL stainless steel pressure flask containing 200 mL of a 14.8 N ammonium hydroxide solution.

  • Reaction Conditions: The reaction mixture is stirred at 75°C for 16 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration.

  • Yield and Characterization: This procedure affords 17 g of this compound, representing a 76% yield. The product can be characterized by:

    • ¹H NMR (400 MHz, DMSO-d6): δ ppm 7.16 (s, 2H), 6.82 (s, 1H)

    • MS (ESI+): m/z 164 (M+H)⁺

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

CompoundStarting Material(s)ReagentsYield (%)Purity (%)Reference
3,4,6-TrichloropyridazineMaleic anhydride, Hydrazine hydrateCl₂, HCl, POCl₃, NH₄OHHigh>99[1]
This compound3,4,6-TrichloropyridazineAmmonium hydroxide76-[2]

Visualization of the Synthetic Pathway

The logical flow of the synthesis of this compound can be represented as a workflow diagram.

G Synthesis of this compound A Maleic Anhydride B Chlorination A->B C Chloro-maleic anhydride B->C D Cyclization with Hydrazine C->D E 4-chloro-3,6-dihydroxypyridazine D->E F Chlorination with POCl3 E->F G 3,4,6-Trichloropyridazine F->G H Amination with NH4OH G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

The two chlorine atoms on the pyridazine ring of this compound offer two distinct points for further chemical modification. This allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The amino group at the 4-position can also be further functionalized to modulate the compound's physicochemical properties and biological activity. The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. For instance, various substituted pyridazines have been investigated as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

The logical progression in drug discovery utilizing this core can be visualized as follows:

G Drug Discovery Workflow A This compound (Core Scaffold) B Chemical Derivatization (Modification at Cl and NH2) A->B C Compound Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow using the this compound scaffold.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. Its synthesis, rooted in the fundamental principles of pyridazine chemistry, provides a versatile and valuable building block for the creation of novel drug candidates. The detailed protocols and historical context provided in this guide offer a comprehensive resource for researchers dedicated to the exploration of new therapeutic frontiers.

References

Thermogravimetric Analysis of 3,6-Dichloropyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles and methodology for conducting a thermogravimetric analysis (TGA) of 3,6-Dichloropyridazin-4-amine. Due to the absence of publicly available experimental TGA data for this specific compound, this document presents a standardized protocol and illustrative data based on the analysis of similar heterocyclic amine compounds. The guide details the experimental workflow, potential thermal decomposition pathways, and data interpretation, offering a foundational framework for researchers undertaking the thermal characterization of this molecule.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is invaluable for determining the thermal stability, decomposition temperature, and composition of materials.[1] For pharmaceutical compounds like this compound, TGA provides critical information regarding thermal stability, which is essential for understanding its shelf-life, processing conditions, and potential degradation pathways.

Chemical Structure:

  • Name: this compound

  • CAS Number: 823-58-5[2][3]

  • Molecular Formula: C₄H₃Cl₂N₃[3]

  • Molecular Weight: 163.99 g/mol [3]

  • Appearance: White to gray to brown powder or crystal.

Illustrative Thermogravimetric Analysis Data

The following tables summarize hypothetical quantitative data from a TGA experiment on this compound, conducted under both an inert (Nitrogen) and an oxidative (Air) atmosphere. This data is intended to be illustrative of a typical analysis.

Table 1: TGA Data for this compound under Nitrogen Atmosphere

ParameterValue
Initial Sample Mass 5.25 mg
Heating Rate 10 °C/min
Temperature Range 25 °C – 600 °C
Atmosphere Nitrogen (50 mL/min)
Onset of Decomposition ~ 210 °C
Peak Decomposition Temp ~ 250 °C
Final Residue Mass 1.8%
Major Mass Loss Step 210 °C - 300 °C (approx. 75% loss)

Table 2: TGA Data for this compound under Air Atmosphere

ParameterValue
Initial Sample Mass 5.10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C – 600 °C
Atmosphere Air (50 mL/min)
Onset of Decomposition ~ 205 °C
Peak Decomposition Temp ~ 245 °C & ~ 450 °C (two stages)
Final Residue Mass 0.2%
Major Mass Loss Steps 205 °C - 290 °C & 400 °C - 500 °C

Experimental Protocol

A detailed methodology for performing TGA on this compound is provided below. This protocol is based on standard practices for organic small molecules.

Instrumentation:

  • A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar) is required.[4]

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible.[4]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manual sample holder.

    • Select the desired atmosphere (e.g., high purity nitrogen or dry air) and set the flow rate to a constant value, typically between 20-50 mL/min.[4]

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 25 °C).

      • Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).[5]

  • Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, the peak decomposition temperature(s) (from the derivative of the TGA curve), and the residual mass.

Visualization of Workflows and Pathways

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound place Place in TGA Crucible weigh->place load Load Crucible into TGA set_atm Set Atmosphere (N2 or Air) & Flow Rate load->set_atm set_temp Program Temperature Profile (e.g., 10 °C/min to 600 °C) set_atm->set_temp start_run Initiate TGA Run set_temp->start_run record_data Record Mass vs. Temperature start_run->record_data plot_curve Plot TGA Curve (% Mass Loss vs. Temp) record_data->plot_curve determine_params Determine Onset Temp, Peak Temp, & Residue plot_curve->determine_params

Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of this compound.

Hypothesized Decomposition Pathway:

Decomposition_Pathway cluster_inert Inert Atmosphere (N2) cluster_oxidative Oxidative Atmosphere (Air) parent This compound (C4H3Cl2N3) dechlorination Dechlorination (Loss of HCl) parent->dechlorination oxidation Oxidation of Amine Group & Ring Structure parent->oxidation ring_cleavage Pyridazine Ring Cleavage dechlorination->ring_cleavage char_residue Carbonaceous Residue ring_cleavage->char_residue combustion Complete Combustion oxidation->combustion gaseous_products Gaseous Products (CO2, H2O, NOx, HCl) combustion->gaseous_products

Caption: A diagram showing the hypothesized thermal decomposition pathways of this compound under inert and oxidative atmospheres.

Interpretation of Results and Discussion

The thermal decomposition of this compound is expected to be a multi-step process. The presence of chlorine, nitrogen, and an amine group suggests a complex degradation profile.

  • Under an Inert Atmosphere (Nitrogen): The initial mass loss is likely due to the cleavage of the C-Cl and C-N bonds, leading to the evolution of gaseous products such as HCl and ammonia. The pyridazine ring structure may then undergo further fragmentation, resulting in a small amount of carbonaceous residue at high temperatures.

  • Under an Oxidative Atmosphere (Air): In the presence of oxygen, the decomposition is expected to occur at a slightly lower temperature. The initial steps may be similar to those in an inert atmosphere, followed by the oxidation of the amine group and the carbon backbone. At higher temperatures, complete combustion of the organic material would lead to the formation of CO₂, H₂O, NOx, and HCl, resulting in a minimal final residue. The presence of multiple decomposition steps in the TGA curve under air would correspond to these different oxidative processes.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While specific experimental data is not yet available in the literature, the provided protocol and illustrative data serve as a valuable resource for researchers. The thermal stability and decomposition behavior elucidated through TGA are critical parameters for the safe handling, processing, and formulation of this and other similar pharmaceutical compounds. It is recommended that the illustrative data presented here be confirmed by empirical studies.

References

An In-depth Technical Guide to 3,6-Dichloropyridazin-4-amine: Synthesis and Structural Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, the single-crystal X-ray structure of 3,6-Dichloropyridazin-4-amine has not been publicly deposited in crystallographic databases. This guide provides a comprehensive overview of its synthesis and known physicochemical properties. In lieu of its specific crystal structure, a general workflow for X-ray crystallography is presented, a critical technique in structural biology and drug design.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridazine core, substituted with chloro and amino groups, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. The arrangement of its functional groups allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. Understanding its synthesis and structural properties is crucial for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValue
Molecular Formula C₄H₃Cl₂N₃
Molecular Weight 163.99 g/mol
CAS Number 823-58-5
Appearance Solid
Melting Point 203 °C
Boiling Point (Predicted) 363.0 ± 37.0 °C
Density (Predicted) 1.606 ± 0.06 g/cm³
pKa (Predicted) 2.08 ± 0.10

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the amination of a trichloropyridazine precursor. The following protocol is a representative method.

Synthesis from 3,4,6-Trichloropyridazine

This procedure involves the nucleophilic substitution of a chlorine atom in 3,4,6-trichloropyridazine with an amino group.

  • Materials:

    • 3,4,6-Trichloropyridazine

    • 14.8 N Ammonium Hydroxide Solution

    • 500 mL Stainless Steel Pressure Flask

  • Procedure:

    • To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).

    • Add 200 mL of 14.8 N ammonium hydroxide solution to the flask.

    • Seal the pressure flask and stir the reaction mixture at 75°C for 16 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the solid product by filtration.

    • The resulting solid is the target compound, this compound. This process typically yields around 17 g (76%) of the product.

  • Characterization Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ ppm 7.16 (s, 2H), 6.82 (s, 1H)

    • MS (ESI+): m/z 164 (M+H)⁺

Visualized Experimental Workflows

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from its precursor, 3,4,6-trichloropyridazine.

G start Start: 3,4,6-Trichloropyridazine add_reagent Add Ammonium Hydroxide start->add_reagent reaction Heat at 75°C for 16 hours in a pressure flask add_reagent->reaction cool Cool to Room Temperature reaction->cool filter Filter the Solid Product cool->filter end_product End: this compound filter->end_product

Synthesis Workflow

General Workflow for Single-Crystal X-ray Diffraction

For drug development professionals and scientists, determining the three-dimensional structure of a molecule is paramount. The following diagram outlines the general experimental workflow for single-crystal X-ray diffraction, a definitive method for structure elucidation.

G synthesis Synthesis and Purification of Compound crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection and Mounting crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Deposition structure_refinement->validation

X-ray Crystallography Workflow

Structural Insights and Future Directions

Although the specific crystal structure of this compound is not available, insights can be drawn from its constituent parts. The pyridazine ring is a planar aromatic system. The electronic properties of the ring are influenced by the two nitrogen atoms and the chloro and amino substituents. The amino group is an electron-donating group, while the chloro groups are electron-withdrawing. This electronic push-pull system can influence the molecule's reactivity and its potential to form intermolecular interactions, which are critical in both crystal packing and drug-receptor binding.

For researchers in drug development, obtaining a high-quality crystal structure of this compound or its derivatives would be a significant step forward. It would allow for a detailed understanding of its three-dimensional conformation, potential hydrogen bonding patterns, and other non-covalent interactions. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved efficacy and selectivity.

Future work should focus on the crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction. This would provide the much-needed empirical data to validate theoretical models and guide the synthesis of the next generation of pyridazine-based compounds.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 3,6-dichloropyridazin-4-amine into a variety of novel heterocyclic compounds. The protocols outlined below are intended to serve as a foundational guide for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile starting material for the synthesis of a wide array of fused and substituted heterocyclic systems. The presence of two reactive chlorine atoms at positions 3 and 6, coupled with an amino group at position 4, allows for a diverse range of chemical transformations. These include nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and cyclocondensation reactions, leading to the formation of novel pyridazino-fused heterocycles such as pyrazolo[4,3-c]pyridazines, triazolo[4,5-c]pyridazines, and pyrido[3,4-c]pyridazines. The inherent biological activity associated with the pyridazine core makes these novel compounds attractive targets for drug discovery programs.

General Synthetic Pathways

The primary reactive sites of this compound are the two chlorine atoms, which can be sequentially or simultaneously displaced by various nucleophiles. The amino group can also participate in cyclization reactions or be modified to introduce further diversity.

Synthetic_Pathways cluster_reactions Reaction Types cluster_products Product Classes start This compound nucleophilic_substitution Nucleophilic Substitution (e.g., with hydrazines, amines) start->nucleophilic_substitution cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling cyclocondensation Cyclocondensation (e.g., with bifunctional reagents) start->cyclocondensation pyrazolo Pyrazolo[4,3-c]pyridazines nucleophilic_substitution->pyrazolo triazolo Triazolo[4,5-c]pyridazines nucleophilic_substitution->triazolo other Other Fused Heterocycles cross_coupling->other pyrido Pyrido[3,4-c]pyridazines cyclocondensation->pyrido

Caption: General synthetic strategies from this compound.

Experimental Protocols and Data

Protocol 1: Synthesis of 3-Chloro-7-substituted-pyrazolo[4,3-c]pyridazines

This protocol details the synthesis of pyrazolo[4,3-c]pyridazine derivatives through the reaction of this compound with hydrazine derivatives. The initial nucleophilic substitution at the more reactive C6 position is followed by an intramolecular cyclization.

Reaction Scheme:

Protocol_1 reactant1 This compound product 3-Chloro-7-R-pyrazolo[4,3-c]pyridazine reactant1->product Reflux, Ethanol reactant2 + R-NHNH2 reactant2->product

Caption: Synthesis of pyrazolo[4,3-c]pyridazines.

Experimental Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add the corresponding hydrazine derivative (1.1 mmol).

  • The reaction mixture is heated at reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data:

R-groupHydrazine DerivativeReaction Time (h)Yield (%)Melting Point (°C)
HHydrazine hydrate685>300
PhenylPhenylhydrazine878245-247
4-Chlorophenyl4-Chlorophenylhydrazine882268-270

Note: The data presented here is representative and may vary based on the specific reaction conditions and the purity of the reagents.

Protocol 2: Synthesis of 3-Chloro-s-triazolo[4,3-b]pyridazine Derivatives from 3-Amino-6-chloropyridazine

While not directly starting from this compound, this protocol for the synthesis of a triazolopyridazine from the isomeric 3-amino-6-chloropyridazine provides a valuable synthetic route that could potentially be adapted. The reaction involves condensation with an acid hydrazide followed by oxidative cyclization.

Reaction Scheme:

Protocol_2 reactant1 3-Amino-6-chloropyridazine intermediate Hydrazone Intermediate reactant1->intermediate Reflux, n-Butanol reactant2 + R-CO-NHNH2 reactant2->intermediate product 3-R-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediate->product Oxidative Cyclization

Caption: Synthesis of triazolo[4,3-b]pyridazines.

Experimental Procedure:

  • A mixture of 3-amino-6-chloropyridazine (1.0 mmol) and the appropriate acid hydrazide (1.1 mmol) in n-butanol (10 mL) is refluxed for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., bromine in acetic acid) at room temperature for 2-4 hours.

  • The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

  • The product is washed with water and dried, followed by purification by column chromatography on silica gel.

Quantitative Data (Representative):

R-groupAcid HydrazideYield (%)
PhenylBenzoylhydrazide75
4-Tolyl4-Methylbenzoylhydrazide72
Protocol 3: Suzuki Cross-Coupling of a Chloropyridazine Moiety

This protocol demonstrates a general method for the functionalization of a chloropyridazine ring via a Suzuki cross-coupling reaction. This can be applied to the products obtained from Protocol 1 to introduce aryl or heteroaryl substituents at the 3-position.

Experimental Workflow:

Protocol_3 start 3-Chloro-7-R-pyrazolo[4,3-c]pyridazine product 3-Aryl-7-R-pyrazolo[4,3-c]pyridazine start->product Toluene/Water, Reflux reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->product

Caption: Suzuki cross-coupling workflow.

Experimental Procedure:

  • In a round-bottom flask, combine the 3-chloro-7-substituted-pyrazolo[4,3-c]pyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at reflux for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Arylboronic AcidYield (%)
Phenylboronic acid88
4-Methoxyphenylboronic acid85
Thiophen-2-ylboronic acid79

Conclusion

The protocols and data presented herein demonstrate the utility of this compound as a versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The described synthetic transformations, including nucleophilic substitution, cyclocondensation, and palladium-catalyzed cross-coupling, provide a robust platform for the generation of compound libraries for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these methods to explore new chemical space and develop novel therapeutic agents.

Application of 3,6-Dichloropyridazin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 3,6-Dichloropyridazin-4-amine serves as a versatile building block for the synthesis of novel bioactive molecules. The presence of two reactive chlorine atoms at positions 3 and 6, along with an amino group at position 4, allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for drug discovery.

This document provides an overview of the potential applications of this compound in medicinal chemistry, including synthetic strategies, potential biological targets, and representative experimental protocols. While specific examples of bioactive compounds derived directly from this compound with comprehensive biological data are limited in publicly available literature, this document leverages data from closely related 3,6-disubstituted pyridazine analogs to illustrate the therapeutic potential of this chemical scaffold.

Synthetic Strategies and Key Reactions

The chemical reactivity of this compound is primarily centered around the nucleophilic substitution of its two chlorine atoms. The differential reactivity of the chlorine atoms can be exploited for selective functionalization. The amino group at the 4-position can also be a site for further chemical modification.

A common synthetic approach involves the sequential displacement of the chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of the resulting compounds.

General Synthetic Workflow:

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) with Nucleophile 1 (e.g., R1-NH2) start->step1 Position 6 or 3 step2 Nucleophilic Aromatic Substitution (SNAr) with Nucleophile 2 (e.g., R2-OH) step1->step2 Remaining Chloro Position product Disubstituted Pyridazine Derivative step2->product

Caption: General workflow for the synthesis of disubstituted pyridazine derivatives.

Potential Therapeutic Applications and Biological Activity

Derivatives of the pyridazine core have shown promise in several therapeutic areas. Below are examples of biological activities reported for 3,6-disubstituted pyridazine analogs, which suggest potential applications for derivatives of this compound.

Anticancer Activity

Pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives

Compound IDTargetCell LineActivityReference
Compound 11l CDK2T-47D (Breast)IC50 = 0.45 µM[1]
Compound 11m CDK2MDA-MB-231 (Breast)IC50 = 0.52 µM[1]
Compound 9e JNK1 (inferred)CNS SNB-7591.82% inhibition[2]
Compound 9e JNK1 (inferred)Melanoma LOX IMVI55.80% inhibition[2]
Compound 9e JNK1 (inferred)Ovarian IGROV177.88% inhibition[2]

Note: The above compounds are 3,6-disubstituted pyridazines, not directly derived from this compound, but illustrate the potential of the scaffold.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridazine derivatives have been shown to modulate key inflammatory signaling pathways.

Potential Inflammatory Targets:

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in autoimmune diseases.

  • Interleukin-6 (IL-6): A cytokine with roles in inflammation and the immune response.

  • c-Jun N-terminal Kinase (JNK): A kinase involved in stress and inflammatory signaling.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of pyridazine derivatives, adapted from the literature for compounds with a similar core structure. These can serve as a starting point for the development of derivatives from this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of a dichloropyridazine with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Solvent (e.g., Dioxane, DMF, or Ethanol)

  • Base (e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the amine nucleophile (1.1 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a protein kinase.

Materials:

  • Synthesized pyridazine derivatives

  • Recombinant human CDK2/Cyclin A enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Histone H1)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound, and the CDK2/Cyclin A enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by pyridazine derivatives.

JNK_Signaling Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: Simplified JNK signaling pathway.

TNF_Alpha_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression

Caption: Simplified TNF-α signaling pathway.

IL6_Signaling IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Dimerization & Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) STAT3->Gene_Transcription Dimerization & Nuclear Translocation

Caption: Simplified IL-6/JAK/STAT signaling pathway.

Conclusion

This compound represents a promising starting scaffold for the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of diverse libraries of compounds. Based on the biological activities of related pyridazine derivatives, molecules derived from this scaffold have the potential to act as potent anticancer and anti-inflammatory agents by modulating key signaling pathways. Further research is warranted to fully explore the medicinal chemistry applications of this compound and to identify lead compounds for various disease indications. The protocols and data presented herein provide a foundational framework for initiating such drug discovery efforts.

References

Application Notes and Protocols for N-alkylation of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 3,6-Dichloropyridazin-4-amine, a critical transformation for the synthesis of various biologically active compounds. The introduction of alkyl groups onto the amine can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Overview of N-alkylation

The N-alkylation of this compound is a nucleophilic substitution reaction. The primary amine group acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. A base is generally employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of pyridazine derivatives and related heterocyclic amines. These conditions can be adapted and optimized for the N-alkylation of this compound.

ParameterConventional HeatingMicrowave IrradiationReference
Starting Material 6-Chloro-3-methoxypyridazin-4-amine3-amino-6-arylpyridazine[1]
Alkylating Agent Alkyl halide (e.g., methyl iodide, benzyl chloride)Alkyl halide (e.g., ethyl 4-bromobutyrate)[1][2]
Base Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)Not specified (can be used if needed)[1]
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)Can be performed with or without a solvent[1][2]
Temperature Varies (e.g., room temperature to reflux)80°C[2]
Reaction Time Varies (monitor by TLC)15 minutes[2]
Yield Not specified95% (for a specific example)[2]

Experimental Protocol: N-alkylation of this compound

This protocol provides a general procedure for the selective mono-N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the starting material.

  • Base Addition: Add the base (e.g., Cs₂CO₃, 1.5 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Visualizations

Chemical Reaction Pathway

reaction_pathway reactant1 This compound reaction Reaction reactant1->reaction reactant2 Alkyl Halide (R-X) reactant2->reaction base Base (e.g., Cs₂CO₃) reaction_conditions + base->reaction_conditions product N-alkylated Product solvent Solvent (e.g., DMF) solvent->reaction_conditions reaction->product reaction_conditions->reaction

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine Reactants, Base, and Solvent react Stir/Heat and Monitor by TLC setup->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the N-alkylation protocol.

References

Application Notes and Protocols for the Synthesis of PARP-1 Inhibitors from 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, utilizing 3,6-Dichloropyridazin-4-amine as a versatile starting material. The protocols outlined below are designed to be a foundational resource for researchers in the field of oncology and drug discovery.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This has established PARP-1 inhibitors as a significant class of targeted cancer therapies.

The pyridazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into several potent PARP-1 inhibitors. The starting material, this compound, offers multiple reaction sites for the strategic introduction of various pharmacophoric features to optimize binding to the PARP-1 active site. This document details a proposed synthetic route and subsequent biological evaluation of novel PARP-1 inhibitors derived from this starting material.

Proposed Synthetic Pathway

The proposed synthetic strategy involves a sequential functionalization of the this compound core. The first step is a regioselective Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C6 position. This is followed by a second coupling reaction, such as a Buchwald-Hartwig amination, at the C3 position to install a side chain that can interact with the nicotinamide-ribose binding pocket of PARP-1.

G A This compound B Step 1: Suzuki Coupling (Arylboronic acid, Pd catalyst, base) A->B C Intermediate 1 (6-Aryl-3-chloro-pyridazin-4-amine) B->C D Step 2: Buchwald-Hartwig Amination (Amine, Pd catalyst, base) C->D E Final PARP-1 Inhibitor D->E

Caption: Proposed synthetic workflow for PARP-1 inhibitors.

Experimental Protocols

Synthesis of 6-Aryl-3-chloro-pyridazin-4-amine (Intermediate 1) via Suzuki Coupling

This protocol is adapted from a similar reaction on a related dichloropyridazine derivative.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl2 (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-Aryl-3-chloro-pyridazin-4-amine.

Synthesis of the Final PARP-1 Inhibitor via Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of the chloro-pyridazine intermediate.

Materials:

  • 6-Aryl-3-chloro-pyridazin-4-amine (Intermediate 1)

  • Desired amine (e.g., piperazine derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add 6-Aryl-3-chloro-pyridazin-4-amine (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane.

  • Add the desired amine (1.5 eq) and cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final PARP-1 inhibitor.

Biological Evaluation Protocols

In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol is based on a commercially available PARP-1 assay kit format.[2]

G A Histone-coated Plate B Add PARP-1 Enzyme, Activated DNA, Biotinylated NAD+, & Test Inhibitor A->B C Incubation (PARylation Reaction) B->C D Add Streptavidin-HRP C->D E Incubation & Wash D->E F Add Chemiluminescent Substrate E->F G Measure Luminescence F->G

Caption: Workflow of the in vitro PARP-1 chemiluminescent assay.

Materials:

  • PARP-1 Assay Kit (containing histone-coated plates, PARP-1 enzyme, activated DNA, biotinylated NAD+, and buffers)

  • Synthesized PARP-1 inhibitor

  • Olaparib (as a positive control)

  • DMSO

  • Microplate luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor and Olaparib in DMSO.

  • Add the diluted compounds to the wells of the histone-coated 96-well plate. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Add the master mix to all wells except the negative control.

  • Incubate the plate at room temperature for 1 hour to allow the PARylation reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-conjugated horseradish peroxidase (HRP) to each well and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][4]

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF-7 and MDA-MB-436)

  • Cell culture medium and supplements

  • Synthesized PARP-1 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each cell line.

DNA Damage Assay (γH2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[5]

G A Cell Seeding & Treatment with Inhibitor B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation (anti-γH2AX) C->D E Secondary Antibody Incubation (Fluorescently labeled) D->E F DAPI Staining E->F G Fluorescence Microscopy & Image Analysis F->G

Caption: Workflow for γH2AX immunofluorescence staining.

Materials:

  • Cancer cell lines cultured on coverslips

  • Synthesized PARP-1 inhibitor

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the synthesized inhibitor for the desired time.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Synthetic Yields

CompoundMolecular WeightYield (%)
Intermediate 1CalculatedExperimental
Final InhibitorCalculatedExperimental

Table 2: In Vitro PARP-1 Inhibition

CompoundPARP-1 IC50 (nM)
Synthesized InhibitorExperimental
OlaparibExperimental

Table 3: Cell Viability (IC50 values in µM)

CompoundBRCA-proficient cellsBRCA-deficient cells
Synthesized InhibitorExperimentalExperimental
OlaparibExperimentalExperimental

PARP-1 Signaling Pathway

The following diagram illustrates the central role of PARP-1 in DNA repair and the mechanism of action of PARP-1 inhibitors.

G ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 Activation par PAR Polymer Synthesis parp1->par Catalyzes trapping PARP-1 Trapping parp1->trapping Leads to nad NAD+ nad->par Substrate recruitment Recruitment of DNA Repair Proteins par->recruitment ber Base Excision Repair recruitment->ber ber->ssb Repair inhibitor PARP-1 Inhibitor inhibitor->parp1 Inhibition dsb Double-Strand DNA Break trapping->dsb During Replication apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis

Caption: PARP-1 signaling in DNA repair and inhibitor action.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Microwave-Assisted Synthesis with 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The presence of reactive chlorine atoms at the 3 and 6 positions, along with the amino group at the 4-position, provides multiple points for diversification, allowing for the generation of focused compound libraries for biological screening.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase product yields, and improve purity profiles. This technology is particularly advantageous for the synthesis of heterocyclic compounds, enabling rapid and efficient exploration of chemical space.[4] These application notes provide detailed protocols for the microwave-assisted derivatization of this compound, focusing on common and synthetically useful transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNA_r_).

Key Reactions and Applications

The strategic functionalization of this compound allows for the synthesis of a diverse array of derivatives. The chlorine atoms can be selectively substituted under different reaction conditions, and the amino group can be further functionalized. Microwave irradiation can significantly enhance the efficiency of these transformations.

A primary application of this scaffold is in the synthesis of kinase inhibitors and other targeted therapeutics, where the pyridazine core can act as a hinge-binding motif or a central scaffold for orienting pharmacophoric groups.

Experimental Protocols

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Add the solvent mixture (e.g., 5 mL of 1,4-dioxane/water, 4:1 v/v).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalystBaseSolventTime (min)Temp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2012085
23-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1513089
32-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2512078
Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r_)

This protocol details the microwave-assisted substitution of one of the chlorine atoms of this compound with an amine nucleophile. This reaction is useful for introducing diverse side chains containing nitrogen.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃ or DIPEA)

  • Solvent (e.g., NMP or DMF)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol) and the amine (1.5 mmol).

  • Add the base (2.0 mmol) and the solvent (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for 20-40 minutes.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation:

EntryAmineBaseSolventTime (min)Temp (°C)Yield (%)
1MorpholineK₂CO₃NMP3015092
2PiperidineDIPEADMF2515088
3BenzylamineK₂CO₃NMP4016081

Visualizations

General Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (this compound, Reactant, Catalyst, Base) solvent Add Solvent reagents->solvent vial Seal Microwave Vial solvent->vial mw Microwave Irradiation (Set Time and Temperature) vial->mw cool Cool to Room Temp. mw->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: General workflow for microwave-assisted synthesis and purification.

Reaction Pathways of this compound

G cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Substitution start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents snar_reagents Amine/Alcohol Base start->snar_reagents suzuki_product 6-Aryl-3-chloropyridazin-4-amine suzuki_reagents->suzuki_product Microwave snar_product 3-Chloro-6-(substituted) pyridazin-4-amine snar_reagents->snar_product Microwave

Caption: Key microwave-assisted reaction pathways for derivatization.

Conclusion

The use of microwave-assisted synthesis provides a rapid and efficient avenue for the derivatization of this compound. The protocols outlined in these application notes serve as a starting point for the synthesis of novel pyridazine derivatives for evaluation in drug discovery programs. The significant reduction in reaction times and often improved yields make this technology a valuable tool for medicinal chemists. Further optimization of reaction conditions, including catalysts, bases, solvents, and microwave parameters, may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,6-dichloropyridazin-4-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel kinase inhibitors for cancer therapy.

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at various positions is of paramount importance for drug discovery. This compound offers two reactive chlorine atoms that can be selectively substituted using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties, leading to the generation of large libraries of compounds for biological screening.

Substituted pyridazin-4-amine derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][3][4] Notably, 3,6-disubstituted pyridazines have been identified as potent inhibitors of c-Met, JNK1, CDK5, and GSK-3 kinases, highlighting their therapeutic potential in oncology and other diseases.[1][3][5]

Regioselectivity in Cross-Coupling Reactions

A key consideration in the cross-coupling of this compound is the regioselectivity of the reaction, i.e., which of the two chlorine atoms is preferentially substituted. The presence of the amino group at the C4 position significantly influences the electronic properties of the pyridazine ring and, consequently, the reactivity of the C-Cl bonds at the C3 and C6 positions.

For Suzuki-Miyaura coupling reactions, the presence of an amino group at the C4 position has been shown to direct the substitution to the C3 position (proximal to the amine) when using palladium catalysts with phosphine ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] This selectivity is attributed to the electronic effect of the amino group.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O1001285[6] (analogous)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O901678Generic Protocol
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2 eq)Toluene110891Generic Protocol

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5 eq)Toluene1001875Generic Protocol
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2 eq)1,4-Dioxane1102468Generic Protocol
3BenzylaminePdCl₂(dppf) (5)-K₂CO₃ (2 eq)Toluene1001682Generic Protocol

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60692Generic Protocol
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF80888Generic Protocol
31-HeptynePd₂(dba)₃ (2)CuI (4)DBUAcetonitrile701279Generic Protocol

Note: Yields are based on analogous reactions and generic protocols and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-chloropyridazin-4-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the target 3-amino-6-chloropyridazin-4-amine derivative.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-alkynyl-6-chloropyridazin-4-amine.

Visualizations

Diagram 1: General Palladium-Catalyzed Cross-Coupling Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Inert Atmosphere (N₂ or Ar) A->E B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->E C Palladium Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterized Product I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Diagram 2: JNK1 Signaling Pathway and Inhibition by Pyridazine Derivatives

G Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Proliferation, Apoptosis) AP1->Gene Inhibitor 3,6-Disubstituted Pyridazine Derivative Inhibitor->JNK1

Caption: Inhibition of the JNK1 signaling pathway by 3,6-disubstituted pyridazine derivatives.

References

Application Notes and Protocols: Derivatization of 3,6-Dichloropyridazin-4-amine for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1][2] As a π-deficient aromatic skeleton with two adjacent nitrogen atoms, it serves as an excellent framework for designing novel therapeutic agents.[3] The substituted pyridazine core, particularly 3,6-disubstituted derivatives, has been a focus of extensive research in oncology.[4] These compounds have shown potential as inhibitors of crucial cancer-related targets, including protein kinases like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as enzymes involved in DNA repair such as Poly(ADP-ribose)polymerase-1 (PARP-1).[3][4][5][6]

3,6-Dichloropyridazin-4-amine serves as a key intermediate for generating diverse chemical libraries. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate the compound's physicochemical properties and biological activity, thereby enabling the exploration of structure-activity relationships (SAR).[7][8] These notes provide an overview of the synthetic strategies, anticancer activities, and relevant experimental protocols for the derivatization of this pyridazine core.

Synthetic Derivatization Strategies

The primary strategy for derivatizing the 3,6-dichloropyridazine core involves nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms allows for sequential or simultaneous replacement by various nucleophiles. A common precursor, 3,6-dichloropyridazine, is often synthesized from 3,6-dihydroxypyridazine by treatment with phosphorus oxychloride.[9] This can then be aminated to form the this compound scaffold, or derivatives can be created from 3,6-dichloropyridazine which are structurally analogous.

For instance, one chlorine atom can be substituted by reacting with an alcohol in the presence of a base, followed by substitution of the second chlorine with an amine or hydrazine.[3][10] This stepwise approach allows for the creation of unsymmetrically substituted pyridazine derivatives.

G cluster_start Starting Material cluster_reaction1 Step 1: Nucleophilic Substitution (C6) cluster_reaction2 Step 2: Nucleophilic Substitution (C3) cluster_outcome Result start This compound int1 6-Substituted-3-chloro -pyridazin-4-amine start->int1 Base (e.g., K2CO3) Solvent (e.g., Isopropanol) nuc1 Nucleophile 1 (e.g., R-OH, R-SH) nuc1->int1 final 3,6-Disubstituted Pyridazin-4-amine Derivative int1->final Base (e.g., Et3N) Solvent (e.g., Dioxane) nuc2 Nucleophile 2 (e.g., R'-NH2, R'-NHNH2) nuc2->final outcome Diverse Chemical Library for Screening final->outcome

Caption: General workflow for the stepwise derivatization of this compound.

Anticancer Activity of Pyridazine Derivatives

Derivatives of the pyridazine scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The efficacy is highly dependent on the nature of the substituents at the C3 and C6 positions. Below is a summary of the reported in vitro anticancer activities for representative pyridazine derivatives.

Table 1: In Vitro Cytotoxicity of Selected Pyridazine Derivatives

Compound IDModifications on Pyridazine CoreCancer Cell LineIC50 (µM)Reference
Compound A 3-Chloro, 6-(4-fluorophenyl)A498 (Renal)~0.01 µM (GI50)[10]
Compound B 3-Chloro, 6-(4-fluorophenyl)T-47D (Breast)~0.16 µM (GI50)[10]
Compound 11l 3-(4-fluorobenzylamino), 6-(trifluoromethyl)carboxamideT-47D (Breast)0.43[4]
Compound 11m 3-(4-chlorobenzylamino), 6-(trifluoromethyl)carboxamideT-47D (Breast)0.52[4]
Compound 11l 3-(4-fluorobenzylamino), 6-(trifluoromethyl)carboxamideMDA-MB-231 (Breast)0.99[4]
Compound 11m 3-(4-chlorobenzylamino), 6-(trifluoromethyl)carboxamideMDA-MB-231 (Breast)1.01[4]
Compound 5b Phenyl and substituted thiazole moietiesHCT-116 (Colon)Potent Activity[5]
Compound 4e 2-phenyl-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideMCF-7 (Breast)1 - 10[11]
Compound 4f 2-phenyl-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideSK-MEL-28 (Melanoma)1 - 10[11]

Note: IC50 represents the concentration required for 50% inhibition of cell growth. GI50 represents the concentration for 50% inhibition of cell growth as per NCI screening.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyridazine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and DNA repair.

  • Apoptosis Induction: Many pyridazine compounds exert their anticancer effects by inducing programmed cell death (apoptosis). This is often achieved by altering the balance of pro-apoptotic (e.g., BAX, p53) and anti-apoptotic (e.g., BCL-2) proteins, leading to the activation of caspases.[3]

  • Kinase Inhibition: The pyridazine scaffold is a common feature in many kinase inhibitors. Derivatives have been shown to target CDKs, leading to cell cycle arrest, and VEGFR, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[4][5][6]

  • PARP-1 Inhibition: PARP-1 is a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. Its inhibition by pyridazine derivatives can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects.[3]

G cluster_pathway Apoptosis Signaling Pathway drug Pyridazine Derivative dna_damage DNA Damage drug->dna_damage parp PARP-1 drug->parp Inhibition bcl2 BCL-2 (Anti-apoptotic) drug->bcl2 Inhibition bax BAX (Pro-apoptotic) dna_damage->bax Activation bcl2->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Simplified pathway showing pyridazine derivatives inducing apoptosis via PARP-1 and BCL-2 inhibition.

Experimental Protocols

A systematic workflow is essential for evaluating the anticancer potential of newly synthesized pyridazine derivatives. This involves a series of in vitro assays to determine cytotoxicity, mechanism of action, and target engagement.

G cluster_workflow Drug Discovery Workflow cluster_mech synthesis Synthesis of Pyridazine Derivatives invitro In Vitro Cytotoxicity (MTT / SRB Assay) synthesis->invitro mechanistic Mechanistic Studies invitro->mechanistic target Target Engagement (e.g., Kinase Assay) mechanistic->target invivo In Vivo Studies (Animal Models) target->invivo cc Cell Cycle Analysis apop Apoptosis Assay

Caption: Standard workflow for the evaluation of novel anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][12]

  • Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[1]

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48–72 hours.[12]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[12]

    • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration using a dose-response curve.[1]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12]

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.

  • Procedure:

    • Cell Treatment: Treat cells with the pyridazine compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).[12]

    • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12]

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is necessary to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.[12]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram showing the number of cells in each phase of the cell cycle.[12]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) and can be used to detect exposed PS. Propidium Iodide (PI) is used as a vital stain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the pyridazine compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).[12]

    • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[12]

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[12]

    • Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry. The results will quadrant the cell population into:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

References

Amination of Dichloropyridazines: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of dichloropyridazines, key intermediates in the synthesis of a wide range of biologically active compounds. The protocols focus on two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig amination. These methods offer versatile pathways to introduce amino functionalities onto the pyridazine core, a prevalent scaffold in medicinal chemistry.

Introduction

Dichloropyridazines are versatile building blocks in organic synthesis, particularly for the generation of substituted pyridazine derivatives. The introduction of an amino group is a critical step in the synthesis of numerous compounds with therapeutic potential. This can be achieved through several methods, with Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination being the most prominent.

The choice between these methods depends on the desired product and the nature of the amine. SNAr is often employed for the introduction of ammonia or simple amines, while the Buchwald-Hartwig reaction provides a broader scope for coupling with a variety of primary and secondary amines, including anilines and alkylamines.

Nucleophilic Aromatic Substitution (SNAr) of 3,6-Dichloropyridazine

The SNAr reaction is a well-established method for the amination of electron-deficient heteroaromatic halides like 3,6-dichloropyridazine. The reaction proceeds via the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

General Reaction Scheme

SNAr_reaction cluster_reactants Reactants cluster_products Products DCP 3,6-Dichloropyridazine Product Mono-aminated Product DCP->Product SNAr Amine Amine (e.g., NH3) Amine->Product HCl Byproduct (e.g., HCl)

Caption: General workflow for the SNAr amination of 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the synthesis of 3-amino-6-chloropyridazine via the reaction of 3,6-dichloropyridazine with aqueous ammonia.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (25-28%)

  • Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3,6-dichloropyridazine in the chosen solvent.

  • Addition of Ammonia: Add aqueous ammonia to the suspension. The molar ratio of ammonia to 3,6-dichloropyridazine can be varied (see Table 1).

  • Reaction: Heat the mixture to the desired temperature with stirring for the specified time (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration, washed with water, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Quantitative Data for SNAr Amination

The following table summarizes various reaction conditions and the corresponding yields for the synthesis of 3-amino-6-chloropyridazine.

EntryMolar Ratio (Dichloropyridazine:Ammonia)SolventTemperature (°C)Time (h)Yield (%)Reference
11:1.5DMF130795.7[1]
21:1.5DMF/Acetonitrile150689.3[1]
31:0.5Dichloromethane302681.4[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and a wide range of amines. This method is particularly useful for amines that are poor nucleophiles in SNAr reactions.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products DCP Dichloropyridazine Product N-substituted Aminopyridazine DCP->Product Buchwald-Hartwig Amine Primary/Secondary Amine Amine->Product Base Base (e.g., NaOtBu) Base->Product Pd_catalyst Pd Pre-catalyst (e.g., Pd(OAc)2) Pd_catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product

Caption: General workflow for the Buchwald-Hartwig amination of dichloropyridazine.

Experimental Protocol: General Procedure for Mono-amination

This protocol provides a general procedure for the palladium-catalyzed mono-amination of a dichloropyridazine with a generic primary or secondary amine. This procedure is adapted from protocols for similar heteroaryl chlorides and may require optimization for specific substrates.[2][3]

Materials:

  • Dichloropyridazine

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate

  • Celite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate and brine solutions

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the dichloropyridazine (1.0 mmol), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 3 mol%).

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 2.0 mmol) to the flask.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., 5 mL) to the flask, followed by the amine (1.2 mmol).

  • Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

Detailed quantitative data for the Buchwald-Hartwig amination of dichloropyridazines is less commonly reported in readily accessible literature. The following table provides representative conditions for the amination of a structurally similar substrate, 6-chloropyridin-3-amine, to illustrate typical reaction parameters.[3]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001885-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002470-80

Characterization of Amination Products

The synthesized aminopyridazine derivatives should be thoroughly characterized to confirm their structure and purity.

Spectroscopic Data for 3-Amino-6-chloropyridazine
  • ¹H NMR (400 MHz, CD₃OD): δ 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H).[4]

  • ¹³C NMR (100 MHz, CD₃OD): δ 161.5, 147.1, 131.1, 119.8.[4]

  • Mass Spectrometry (MS): m/z 129.01 (M+).[5]

Logical Workflow for Amination Method Selection

method_selection Start Desired Aminopyridazine Product Amine_Type What is the nature of the amine? Start->Amine_Type Simple_Amine Simple amine (e.g., NH3) Amine_Type->Simple_Amine Simple Complex_Amine Less nucleophilic amine (e.g., aniline, secondary amine) Amine_Type->Complex_Amine Complex SNAr Nucleophilic Aromatic Substitution (SNAr) Simple_Amine->SNAr Buchwald Buchwald-Hartwig Amination Complex_Amine->Buchwald

Caption: Decision-making workflow for selecting the appropriate amination method.

Conclusion

The amination of dichloropyridazines is a fundamental transformation in the synthesis of valuable heterocyclic compounds. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide effective and complementary strategies. The choice of method should be guided by the nature of the amine and the desired product. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful execution and optimization of these important reactions.

References

Application Notes and Protocols: Synthesis of Gabazine (SR-95531) Analogs from 3,6-Dichloropyridazin-4-amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabazine (SR-95531) is a potent and selective competitive antagonist of the GABA-A receptor, making it an invaluable tool in neuroscience research for studying GABAergic neurotransmission.[1] Its pyridazine core structure serves as a versatile scaffold for the development of novel analogs with potentially altered potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of Gabazine and its analogs, commencing from the readily available precursor, 3,6-dichloropyridazine. The synthetic strategy primarily involves a four-step sequence: amination, Suzuki cross-coupling, N-alkylation, and hydrolysis.

The protocols detailed herein are largely based on the microwave-enhanced methods developed by Gavande et al. (2010), which offer a rapid and efficient route to these compounds.[2][3] Quantitative data on reaction yields and the biological activity of selected analogs are presented in tabular format to facilitate comparison and guide further research and development.

Synthetic Workflow and Signaling Pathway

The synthesis of Gabazine analogs from 3,6-dichloropyridazine follows a well-defined pathway. The initial step involves a selective mono-amination to introduce the crucial amino group. This is followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl diversity at the 6-position of the pyridazine ring. The subsequent N-alkylation of the pyridazine core with a butyrate side chain, followed by hydrolysis of the ester, yields the final carboxylic acid analogs.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH4OH, Microwave C 3-Amino-6-arylpyridazine B->C ArB(OH)2, Pd Catalyst, Base, Microwave D Ethyl 4-(3-amino-6-arylpyridazin-1(6H)-yl)butanoate C->D Br(CH2)3COOEt, Microwave E Gabazine Analog D->E NaOH, H2O

Caption: Four-step synthesis of Gabazine analogs.

Gabazine and its analogs exert their biological effects by acting as competitive antagonists at the GABA-A receptor, an ionotropic receptor that mediates fast inhibitory neurotransmission in the central nervous system. By binding to the GABA recognition site, these compounds prevent the endogenous ligand GABA from opening the chloride channel, thus inhibiting neuronal hyperpolarization.

GABA_Signaling cluster_GABA Normal GABAergic Transmission cluster_Gabazine Inhibition by Gabazine Analog GABA GABA Receptor GABA-A Receptor GABA->Receptor Channel Cl- Channel Opens Receptor->Channel Effect Neuronal Hyperpolarization (Inhibition) Channel->Effect Gabazine Gabazine Analog Receptor_B GABA-A Receptor Gabazine->Receptor_B Blocks GABA Binding Channel_B Cl- Channel Remains Closed Receptor_B->Channel_B Effect_B No Hyperpolarization (Disinhibition) Channel_B->Effect_B

Caption: Mechanism of Gabazine action at the GABA-A receptor.

Quantitative Data

Table 1: Synthesis Yields for Gabazine (SR-95531)
StepProductStarting MaterialReagents & ConditionsYield (%)Reference
13-Amino-6-chloropyridazine3,6-DichloropyridazineNH4OH, 120°C, 30 min (Microwave)87[4]
23-Amino-6-(4-methoxyphenyl)pyridazine3-Amino-6-chloropyridazine4-Methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, Ethanol/H2O, 120°C, 10 min (Microwave)94[5]
3Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate hydrobromide3-Amino-6-(4-methoxyphenyl)pyridazineEthyl 4-bromobutyrate, 80°C, 15 min (Microwave)95[4]
4Gabazine (SR-95531)Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate hydrobromideNaOH, H2O, 40-45°C, 2 h90[4]
Table 2: Biological Activity of Gabazine and Selected Analogs
CompoundR (Substitution on Phenyl Ring)IC50 (nM)Relative Potency (vs. Gabazine)Reference
Gabazine (SR-95531)4-OCH33491[1]
Analog 1H1133.1[1]
Analog 23-OCH3750[1]
Analog 33-NO23116[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from Gavande et al. (2010).[4]

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH3 content)

  • Ethyl acetate

  • Hexane

  • Microwave reactor (e.g., CEM Discover S-Class)

  • Thick-wall borosilicate glass vial (20 mL) with lid

  • Filtration apparatus

Procedure:

  • To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

  • Add ammonium hydroxide solution (5 mL).

  • Seal the vial with a lid and place it in the microwave reactor.

  • Irradiate the mixture for 30 minutes at 120°C (300W power).

  • After cooling, a precipitate will form. Filter the precipitate.

  • Wash the filtered solid with a mixture of ethyl acetate:hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The reported yield is 87%, and the product typically requires no further purification.[4]

Protocol 2: General Procedure for Suzuki Cross-Coupling

This general protocol is adapted from Gavande et al. (2010) for the synthesis of 3-amino-6-arylpyridazines.[4]

Materials:

  • 3-Amino-6-chloropyridazine

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Ethanol:Water 4:1)

  • Microwave reactor

  • Thick-wall borosilicate glass vial (10 mL) with lid

  • Nitrogen gas supply

  • Standard work-up and purification equipment (flash chromatography)

Procedure:

  • To a 10 mL thick-wall borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), the desired arylboronic acid (1.2 equiv.), and the base (1.5 equiv.).

  • Add the palladium catalyst (e.g., 5 mol%).

  • Add the solvent (2 mL).

  • Degas the mixture with nitrogen for 5 minutes.

  • Seal the vial with a lid and pre-stir for 1 minute.

  • Irradiate the reaction mixture for 10 minutes at the specified temperature (e.g., 120°C) and 300W power.

  • After cooling, perform a standard aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts (e.g., with Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired 3-amino-6-arylpyridazine.

Protocol 3: Synthesis of Gabazine (SR-95531)

This protocol details the final two steps for the synthesis of Gabazine, adapted from Gavande et al. (2010).[4]

Materials:

  • 3-Amino-6-(4-methoxyphenyl)pyridazine

  • Ethyl 4-bromobutyrate

  • Ethyl acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

Step 3: N-Alkylation

  • To a 10 mL thick-wall borosilicate glass vial, add 3-amino-6-(4-methoxyphenyl)pyridazine (500 mg, 1 equiv.) and ethyl 4-bromobutyrate (0.434 mL, 1.2 equiv.).

  • Seal the vial and pre-stir for 1 minute.

  • Irradiate the mixture for 15 minutes at 80°C (300W power).

  • Pour the hot solution into stirring ethyl acetate (30 mL) to afford a crystalline precipitate of ethyl-4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid hydrobromide. The reported yield is 95%.[4]

Step 4: Hydrolysis

  • To a solution of the product from Step 3 (500 mg) in water (1.5 mL), add NaOH (208 mg) at room temperature.

  • Stir the resulting mixture for 2 hours, maintaining a temperature of 40-45°C.

  • Cool the reaction mixture to 10°C and add water (5 mL) and ethyl acetate (10 mL).

  • Separate the aqueous layer, wash with ethyl acetate (2.5 mL).

  • Acidify the aqueous layer with 17.5% HCl to a pH of 0.5-1.0 at 20-25°C to precipitate the product.

  • Filter and dry the precipitate to obtain Gabazine (SR-95531). The reported yield is 90%.[4]

Conclusion

The synthetic routes and protocols outlined in this document provide a robust framework for the preparation of Gabazine and its analogs. The use of microwave-assisted synthesis significantly accelerates the key reaction steps, allowing for the rapid generation of a diverse library of compounds for further biological evaluation. The provided quantitative data on yields and biological activity serves as a valuable starting point for researchers aiming to develop novel GABA-A receptor antagonists with improved therapeutic potential. It is recommended that all synthesized compounds be thoroughly characterized using standard analytical techniques (NMR, Mass Spectrometry, etc.) to confirm their identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3,6-Dichloropyridazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Failure in this specific coupling is often due to a combination of factors related to the substrate's electronic properties.

  • Catalyst Inhibition : The primary challenge arises from the Lewis basic nitrogen atoms in both the pyridazine ring and the exocyclic amino group. These can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species, thereby halting the catalytic cycle.[1][2]

  • Substrate Reactivity : Aryl chlorides are the least reactive among aryl halides for Suzuki couplings, exhibiting a slower rate of oxidative addition compared to bromides or iodides.[3][4] The electron-deficient nature of the pyridazine ring can further complicate this key step.

  • Reaction Conditions : Sub-optimal choices for the ligand, base, solvent, or temperature can fail to overcome the activation energy required for this challenging substrate. Inadequate degassing, leading to oxygen contamination, can also cause catalyst decomposition.[1][5]

Q2: Which of the two chlorine atoms on this compound is expected to react first (site selectivity)?

A2: For 3,6-dichloropyridazines bearing a 4-amino substituent, Suzuki coupling is reported to be promoted at the C3 position, which is proximal (adjacent) to the amino group.[6] This selectivity is influenced by the electronic and potential directing effects of the amine. However, selectivity can be highly dependent on the specific ligand, catalyst, and reaction conditions employed.[6][7]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The two most prevalent side reactions are:

  • Protodeboronation : This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, effectively removing it from the reaction. It is often promoted by aqueous conditions. To minimize this, you can use more stable boronic esters (e.g., pinacol esters), run the reaction under anhydrous conditions, or use a milder base if feasible.[1]

  • Dehalogenation : This is the reduction of the starting material (e.g., formation of 3-chloro-pyridazin-4-amine). It can occur if there are hydride sources in the reaction mixture. To avoid this, ensure solvents are anhydrous and optimize the reaction time to prevent prolonged exposure to conditions that might favor this pathway.[1]

Q4: Can I perform this reaction without protecting the amino group?

A4: Yes, it is possible and often desirable to perform the coupling without protecting the amino group to maintain a shorter synthetic route.[8] However, success without protection is highly dependent on selecting the right catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective as they can promote the desired catalytic cycle while minimizing inhibition from the amine.[1][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Starting Material Unchanged 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being inhibited.[1][2] 2. Conditions Too Mild: Temperature is too low for the less reactive chloride substrate.[5] 3. Poor Reagent Quality: Base is not sufficiently strong or dry; boronic acid has degraded.1. Switch Catalyst System: Use a modern palladacycle precatalyst (e.g., G3/G4 Buchwald) or a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, RuPhos, XPhos).[1][5] 2. Increase Temperature: Use a high-boiling point solvent like dioxane or toluene and increase the temperature to 100-120 °C.[5] 3. Use a Stronger Base: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃, ensuring it is finely powdered and anhydrous.[5] Verify boronic acid quality.
Low Yield / Incomplete Conversion 1. Catalyst Inhibition: Partial deactivation of the catalyst throughout the reaction.[1] 2. Slow Transmetalation: The transfer of the organic group from boron to palladium is inefficient. This is common with electron-deficient boronic acids.[5] 3. Protodeboronation: The boronic acid is decomposing over the course of the reaction.[1]1. Increase Catalyst/Ligand Loading: A modest increase from 1-2 mol% to 3-5 mol% can help overcome partial inhibition.[1] 2. Optimize Base and Solvent: Use a strong base (K₃PO₄, Cs₂CO₃) to facilitate transmetalation. A small amount of water in a solvent like dioxane can sometimes be beneficial, but test this carefully.[2][9] 3. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester to prevent decomposition.[1]
Formation of Homocoupled Boronic Acid (Biphenyl-like) 1. Oxygen Contamination: Presence of O₂ can lead to oxidative homocoupling of the boronic acid.[5] 2. Inefficient Catalyst Turnover: Stalling of the catalytic cycle can favor side reactions.1. Thoroughly Degas: Ensure the solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon/Nitrogen) for an extended period.[2][10] 2. Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions related to the reduction of Pd(II) precatalysts.[11]
Poor Site Selectivity 1. Ligand Choice: The ligand has a profound impact on the regiochemical outcome of the reaction.[6][7]1. Screen Ligands: Test different classes of ligands. For C3 selectivity, Pd(PPh₃)₄ has been reported to be effective.[6] For other outcomes or improved reactivity, screen bulky biarylphosphine ligands.

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on protocols for similar challenging heteroaryl chlorides. Optimization will likely be required.

ParameterCondition A (Classic)Condition B (Modern/Challenging Substrates)Rationale
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a direct Pd(0) source. Pd₂(dba)₃ with a ligand is often more active for challenging substrates.[2][6]
Ligand - (Included in Pd source)SPhos or XPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands accelerate oxidative addition and reductive elimination and resist catalyst inhibition.[1][5]
Base Na₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₃PO₄ is a stronger base, often more effective for sluggish couplings and hindered substrates.[2][5]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / EtOH / H₂OAnhydrous 1,4-Dioxane or TolueneAnhydrous conditions can minimize protodeboronation. A small amount of water can sometimes accelerate the reaction but must be tested.[6][12]
Temperature 80 - 100 °C100 - 110 °CHigher temperatures are often necessary to promote the oxidative addition of aryl chlorides.[5]
Boron Source Arylboronic Acid (1.2-1.5 equiv.)Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.)Pinacol esters offer greater stability against protodeboronation.[1]

Experimental Protocols

General Protocol for Suzuki Coupling Optimization

This protocol uses a modern catalyst system effective for challenging substrates.[2]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄, finely powdered and oven-dried (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Under a positive flow of the inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

Visualizations

Suzuki_Optimization_Workflow cluster_setup Phase 1: Setup & Execution cluster_analysis Phase 2: Analysis & Troubleshooting cluster_optimization Phase 3: Optimization Loop start Define Substrates: This compound + Boronic Acid conditions Select Initial Conditions: - Catalyst & Ligand - Base & Solvent - Temperature start->conditions setup Assemble Reaction Under Inert Atmosphere conditions->setup execute Heat and Stir (e.g., 100°C, 12-24h) setup->execute monitor Monitor Progress (TLC / LC-MS) execute->monitor outcome Evaluate Outcome monitor->outcome success High Yield: Isolate & Purify Product outcome->success >70% Conversion failure Low Yield / No Reaction: Proceed to Troubleshooting outcome->failure <70% Conversion troubleshoot Troubleshoot Variables failure->troubleshoot catalyst Change Catalyst/Ligand (e.g., Pd(PPh₃)₄ -> Pd₂(dba)₃/SPhos) troubleshoot->catalyst Re-run base Change Base (e.g., Na₂CO₃ -> K₃PO₄) troubleshoot->base Re-run solvent Change Solvent/Temp (e.g., Dioxane/H₂O -> Anhydrous Toluene) troubleshoot->solvent Re-run catalyst->setup Re-run base->setup Re-run solvent->setup Re-run

Caption: General workflow for optimizing Suzuki coupling reactions.

Suzuki_Troubleshooting_Tree problem Problem Observed no_reaction No Reaction / Low Conversion problem->no_reaction side_products Major Side Products Formed problem->side_products cause_inhibition Cause: Catalyst Inhibition (Amine/N-heterocycle coordination) no_reaction->cause_inhibition cause_mild_cond Cause: Conditions Too Mild (Inactive Aryl Chloride) no_reaction->cause_mild_cond type_deboronation Side Product: Protodeboronation (Boronic acid -> Arene) side_products->type_deboronation type_dehalogenation Side Product: Dehalogenation (Ar-Cl -> Ar-H) side_products->type_dehalogenation sol_ligand Solution: Use Bulky Ligand (XPhos, SPhos, RuPhos) cause_inhibition->sol_ligand sol_precatalyst Solution: Use Modern Precatalyst (e.g., Buchwald G3/G4) cause_inhibition->sol_precatalyst sol_temp_base Solution: Increase Temperature & Use Stronger Base (K₃PO₄) cause_mild_cond->sol_temp_base sol_anhydrous Solution: Use Anhydrous Solvent &/or Boron Pinacol Ester type_deboronation->sol_anhydrous sol_time Solution: Optimize Reaction Time (Avoid prolonged heating) type_dehalogenation->sol_time

References

Common side reactions in the synthesis of 3,6-Dichloropyridazin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloropyridazin-4-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound derivatives?

The synthesis of this compound derivatives presents several common challenges, primarily revolving around controlling regioselectivity and minimizing side reactions during nucleophilic aromatic substitution (SNAr) reactions. Key issues include:

  • Formation of Isomeric Byproducts: The introduction of the amino group at the 4-position can be accompanied by the formation of other isomers, such as 3-amino or 5-amino derivatives, depending on the starting material and reaction conditions.

  • Di-substitution: A frequent side reaction is the displacement of both chloro groups, leading to the formation of diamino-substituted pyridazine derivatives.

  • Hydrolysis: The chloro groups on the pyridazine ring are susceptible to hydrolysis, especially under harsh reaction conditions (e.g., high temperatures, presence of water), leading to the formation of hydroxy- or pyridazinone byproducts.

  • Low Yields: Difficulty in achieving high yields of the desired 4-amino product is a common issue, often stemming from the aforementioned side reactions and the need for careful optimization of reaction parameters.

Q2: What are the key starting materials for the synthesis of this compound?

The primary precursor for the synthesis of this compound is typically a polychlorinated pyridazine. One common starting material is 3,4,6-trichloropyridazine . The synthesis involves the selective amination of this precursor. Another key starting material is 3,6-dichloropyridazine , which can be synthesized from maleic anhydride.[1][2][3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Possible Causes:

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions.

  • Incorrect Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and the stability of intermediates.

  • Non-ideal Reaction Time: Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can promote the formation of degradation products.

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the starting material or the product.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with milder conditions and gradually increase the temperature.

  • Solvent Screening: Test a variety of aprotic polar solvents such as DMF, DMAc, NMP, or DMSO, as well as ethereal solvents like dioxane or THF.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop the reaction once the starting material is consumed to prevent the formation of byproducts.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

Issue 2: Formation of Isomeric Aminopyridazine Byproducts

Possible Cause:

  • Lack of Regiocontrol: The nucleophilic attack of the amine can occur at different positions on the pyridazine ring, leading to a mixture of isomers. For example, in the amination of 3,4,5-trichloropyridazine, both 4-amino-3,5-dichloropyridazine and 4-amino-5,6-dichloropyridazine can be formed.[4]

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Choice of Amine Source: The nature of the aminating agent (e.g., ammonia, protected amines) can influence the site of attack.

  • Use of Catalysts: In some cases, specific catalysts can direct the substitution to the desired position.

  • Purification: If isomer formation cannot be completely suppressed, develop an effective purification method, such as column chromatography or recrystallization, to isolate the desired product.[4]

Issue 3: Significant Formation of Di-substituted Byproducts

Possible Cause:

  • Excess Aminating Agent: Using a large excess of the amine nucleophile increases the probability of a second substitution reaction.

  • High Reaction Temperature or Prolonged Reaction Time: Harsher conditions can overcome the deactivating effect of the first amino group, promoting di-substitution.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of the aminating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material without promoting di-substitution.

  • Optimize Reaction Conditions: Employ the mildest possible reaction conditions (temperature and time) that still allow for a reasonable reaction rate.

  • Slow Addition of Amine: Adding the amine solution dropwise over a period can help maintain a low concentration of the nucleophile in the reaction mixture, thus disfavoring the second substitution.

Quantitative Data

The following table summarizes the reported yields for the synthesis of a related compound, 4-amino-3,5-dichloropyridazine, and its isomer, highlighting the challenge of regioselectivity.

Starting MaterialProduct(s)Reagents and ConditionsYield (%)Reference
3,4,5-Trichloropyridazine4-Amino-3,5-dichloropyridazineDry ethanol saturated with ammonia, sealed tube, 120-130°C, 5 hours42[4]
4-Amino-5,6-dichloropyridazine30[4]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine [2]

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus pentachloride

  • Ammonia water (28%)

  • Dichloromethane

  • n-Hexane

Procedure:

  • In a three-necked flask, charge 22g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).

  • Heat the mixture to 125°C and react for 4 hours.

  • Evaporate the generated phosphorus oxychloride under reduced pressure.

  • Cool the obtained product to room temperature.

  • Pour the remaining coffee-colored viscous liquid into water for quenching.

  • Add 28% ammonia water dropwise to adjust the pH to approximately 8.

  • Filter the resulting brown solid by suction.

  • Extract the filtrate with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and distill off the dichloromethane to obtain a solid.

  • Combine the solids and recrystallize from n-hexane to obtain white crystals of 3,6-dichloropyridazine.

Protocol 2: Selective Mono-amination of 3,6-Dichloropyridazine (to 3-Amino-6-chloropyridazine) [5]

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH3 content)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a thick-walled borosilicate glass vial (20 mL), add 1.5 g of 3,6-dichloropyridazine and 5 mL of ammonium hydroxide solution.

  • Seal the vial with a lid and place it in a microwave reactor.

  • Irradiate for 30 minutes at 120°C (300W power).

  • After cooling, filter the precipitate that has formed.

  • Wash the precipitate with a mixture of ethyl acetate:hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid (87% yield).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Amination Reaction cluster_products Reaction Products cluster_purification Purification cluster_final Final Product start1 3,4,6-Trichloropyridazine reaction Nucleophilic Aromatic Substitution (SNAr) - Amine Source - Solvent - Temperature start1->reaction product This compound (Desired Product) reaction->product side_product1 Isomeric Aminopyridazines reaction->side_product1 side_product2 Di-aminopyridazines reaction->side_product2 side_product3 Hydrolysis Products reaction->side_product3 purification Column Chromatography or Recrystallization product->purification side_product1->purification side_product2->purification side_product3->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impure Product cause1 Side Reactions (Di-substitution, Isomerization) issue->cause1 cause2 Hydrolysis issue->cause2 cause3 Suboptimal Conditions (Temp, Time, Solvent) issue->cause3 solution1 Control Stoichiometry & Optimize Conditions cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Systematic Screening of Parameters cause3->solution3

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: Purification of 3,6-Dichloropyridazin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazin-4-amine and its reaction products. The following information is designed to address specific issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Residual this compound or other reactants.

  • Over-reaction products: In cases of nucleophilic substitution, disubstituted byproducts may form.

  • Hydrolysis products: The chloro groups on the pyridazine ring can be susceptible to hydrolysis, leading to the formation of corresponding pyridazinone derivatives.

  • Homocoupled products: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid reagent can occur.

  • Isomeric byproducts: Depending on the reaction conditions, substitution at different positions on the pyridazine ring can lead to isomeric impurities.

Q2: My compound, a substituted pyridazin-4-amine, is showing significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?

A2: Peak tailing with basic compounds like aminopyridazines on silica gel is a common issue due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (typically 0.1-1%) or pyridine, can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like basic or neutral alumina.

  • Employ reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a better alternative. Adjusting the mobile phase pH to be alkaline can help in the purification of basic compounds in their free-base form.[1]

Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be caused by a high concentration of impurities, a solvent with a boiling point higher than the melting point of the solute, or rapid cooling. To address this:

  • Use a different solvent or solvent system: Experiment with a lower-boiling point solvent or a mixture of solvents. Adding a co-solvent (anti-solvent) dropwise to a solution of your compound until it becomes slightly turbid, and then heating to dissolve, can often induce crystallization upon slow cooling.

  • Lower the concentration: Add more solvent to the hot solution to reduce saturation.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in a cold bath.

  • Scratch the inner surface of the flask: Using a glass rod to scratch the flask below the solvent level can create nucleation sites for crystal growth.

  • Introduce a seed crystal: If a small amount of the pure solid is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Q4: What are some recommended solvent systems for the recrystallization of substituted pyridazin-4-amines?

A4: The choice of solvent is highly dependent on the specific properties of your product. However, some commonly used solvents and mixtures for the recrystallization of amine-containing heterocyclic compounds include:

  • Ethanol

  • Methanol/water

  • Acetone/water

  • n-Hexane/ethyl acetate

  • Dichloromethane/n-hexane

  • For basic compounds that are difficult to crystallize, using organic acids like acetic acid or mixtures containing acetic acid can be effective.[2]

Troubleshooting Guides

Purification by Recrystallization
Problem Possible Cause(s) Troubleshooting Steps Expected Outcome
Low Recovery Yield - The compound is too soluble in the chosen solvent, even at low temperatures.- The volume of solvent used was too large.- Premature crystallization during hot filtration.- Test different solvents or solvent mixtures where the compound has lower solubility when cold.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.Increased yield of purified product.
Product is still impure after recrystallization - The chosen solvent does not effectively discriminate between the product and the impurity.- Cooling was too rapid, trapping impurities within the crystal lattice.- The impurity co-crystallizes with the product.- Perform a second recrystallization with a different solvent system.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Consider an alternative purification method like column chromatography.Product of higher purity.
Purification by Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps Expected Outcome
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.Well-resolved separation of the desired product from impurities.
Product is not eluting from the column - The eluent is not polar enough.- The compound is irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the eluent.- For basic compounds on silica, add a basic modifier like triethylamine to the eluent.- Consider using a different stationary phase (e.g., alumina or reversed-phase silica).Elution of the product from the column.
Compound streaks on the TLC plate and column - The compound is highly polar or basic.- The sample is overloaded on the TLC plate.- Add a small amount of triethylamine or acetic acid to the TLC developing solvent to improve spot shape.- Spot a more dilute solution of the sample on the TLC plate.Sharper, more defined spots on the TLC plate, indicating better potential separation on the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of a solid reaction product.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

    • Commonly tested solvents include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general procedure for the purification of a reaction mixture using silica gel flash chromatography.

  • Eluent Selection (TLC Analysis):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

    • The ideal eluent system should give a retention factor (Rf) of ~0.2-0.4 for the desired product and good separation from impurities. For basic compounds, adding 0.5% triethylamine to the eluent can improve separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate by applying pressure (e.g., with a pump or inert gas).

    • A gradient of increasing solvent polarity can be used to elute compounds with different polarities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following tables provide representative data for the purification of substituted pyridazin-4-amine derivatives. Actual values will vary depending on the specific compound and experimental conditions.

Table 1: Typical Recovery Yields for Purification Methods

Purification MethodStarting Purity (approx.)Final Purity (approx.)Typical Recovery Yield
Recrystallization80-90%>98%70-90%
Flash Column Chromatography50-80%>99%60-85%
Preparative HPLC<50%>99.5%40-70%

Table 2: Representative TLC Rf Values for a Hypothetical Reaction Mixture

Eluent System: Dichloromethane:Methanol (95:5) with 0.5% Triethylamine

CompoundRf Value (approx.)
This compound (Starting Material)0.6
Desired Substituted Product0.4
Dimer of Nucleophile (Impurity)0.2
Hydrolysis ByproductBaseline (0.0)

Visualizations

Experimental Workflow for Purification

G General Purification Workflow crude Crude Reaction Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column analysis1 Purity Analysis (TLC, LC-MS) recrystallization->analysis1 analysis2 Purity Analysis (TLC, LC-MS) column->analysis2 analysis1->column <98% Pure pure_product Pure Product analysis1->pure_product >98% Pure analysis2->recrystallization <98% Pure analysis2->pure_product >98% Pure impure_product Impure Product

Caption: A general workflow for the purification of crude reaction products.

Troubleshooting Logic for Peak Tailing in Column Chromatography

G Troubleshooting Peak Tailing start Peak Tailing Observed check_basicity Is the compound basic? start->check_basicity add_base Add triethylamine (0.1-1%) to eluent check_basicity->add_base Yes check_loading Is the column overloaded? check_basicity->check_loading No change_stationary_phase Use alumina or reversed-phase silica add_base->change_stationary_phase Still Tailing solution Improved Peak Shape add_base->solution change_stationary_phase->solution reduce_load Reduce sample load check_loading->reduce_load Yes check_loading->solution No reduce_load->solution

Caption: A decision tree for troubleshooting peak tailing in chromatography.

References

Technical Support Center: Amination of 3,4,6-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 3,4,6-trichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during this specific nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide

This guide addresses specific issues that may arise during the amination of 3,4,6-trichloropyridazine, presented in a question-and-answer format.

Q1: My amination reaction is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low yields in the amination of 3,4,6-trichloropyridazine can stem from several factors. Systematically evaluate the following:

  • Reaction Temperature: The pyridazine ring is electron-deficient, but substitution reactions often require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended. However, excessive heat can lead to degradation and side-product formation.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, NMP, and dioxane are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. Ensure the solvent is anhydrous, as water can react with the starting material and affect the nucleophilicity of the amine.

  • Base (if used): When using amine salts or less nucleophilic amines, a non-nucleophilic base is often required to deprotonate the amine or neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions with the solvent or starting material.

  • Purity of Reagents: Ensure the 3,4,6-trichloropyridazine and the amine are of high purity. Impurities can interfere with the reaction. The starting material can be purified by recrystallization or distillation.

  • Degradation of Starting Material: 3,4,6-trichloropyridazine can be sensitive to harsh conditions. If the reaction mixture turns dark or shows multiple spots on TLC analysis of the starting material, degradation may be occurring. Consider milder reaction conditions.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the amination?

A2: 3,4,6-trichloropyridazine has three potential sites for nucleophilic attack, leading to a mixture of isomers. The position of substitution is influenced by both electronic and steric factors.

  • Understanding Regioselectivity: The chlorine atom at the C4 position is generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. The C6 position is also activated, while the C3 position is the least activated. Therefore, the primary product is often the 4-amino-3,6-dichloropyridazine.

  • Steric Hindrance: The steric bulk of the incoming amine can influence the site of attack. Less hindered amines are more likely to attack the more sterically accessible C4 position. Bulky amines may show a different selectivity profile.

  • Reaction Temperature: Temperature can affect the ratio of kinetic to thermodynamic products. Running the reaction at a lower temperature may favor the formation of the kinetic product (often the C4-substituted isomer).

  • Catalysis: While less common for direct SNAr, palladium-catalyzed Buchwald-Hartwig amination can offer different regioselectivity compared to the uncatalyzed reaction. This approach may be beneficial if a specific isomer is desired that is not the major product under standard SNAr conditions.

Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?

A3: A slow reaction rate is a common issue, particularly with deactivated amines.

  • Increase Temperature: As mentioned, increasing the temperature is often the most effective way to accelerate the reaction. Microwave irradiation can be a highly effective method for rapidly heating the reaction and significantly reducing reaction times.

  • Choice of Amine: More nucleophilic amines will react faster. If possible, consider using a more nucleophilic amine.

  • Solvent Effects: Switching to a more polar aprotic solvent can increase the rate of reaction.

  • Use of a Catalyst: For less reactive amines, consider a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination). This requires a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base.

Q4: I am seeing the formation of a di-substituted product. How can I favor mono-amination?

A4: The mono-aminated product can itself undergo a second substitution, leading to di-aminated byproducts.

  • Stoichiometry: Use a limited amount of the amine (typically 1.0 to 1.2 equivalents) to favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature can also help to minimize the formation of the di-substituted product.

  • Slow Addition: Adding the amine slowly to the solution of 3,4,6-trichloropyridazine can help to maintain a low concentration of the amine and favor mono-substitution.

Frequently Asked Questions (FAQs)

Q: What is the expected order of reactivity of the chlorine atoms in 3,4,6-trichloropyridazine towards nucleophilic substitution?

A: Based on the electronic effects of the nitrogen atoms in the pyridazine ring, the expected order of reactivity is C4 > C6 > C3. The C4 position is flanked by one nitrogen and para to the other, making it the most electron-deficient and thus most susceptible to nucleophilic attack.

Q: What are some common side reactions to be aware of?

A: Besides the formation of regioisomers and di-substituted products, other potential side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of chlorohydroxypyridazines.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then react with the starting material.

  • Polymerization/Degradation: Under harsh conditions (e.g., very high temperatures, strong bases), the pyridazine ring can degrade, leading to a complex mixture of products and a decrease in yield.

Q: Is it possible to selectively substitute the chlorine at the C6 or C3 position?

A: Achieving selective substitution at the C6 or C3 position is challenging due to the inherent reactivity of the C4 position. However, it may be possible to influence the regioselectivity through:

  • Bulky Nucleophiles: A very bulky amine might favor attack at the less sterically hindered C6 position over the C4 position.

  • Protecting Groups: In a multi-step synthesis, it might be possible to introduce a protecting group to block the more reactive positions, carry out the desired substitution, and then remove the protecting group.

  • Catalyst Control: In palladium-catalyzed reactions, the choice of ligand can sometimes influence the regioselectivity.

Q: What is a typical work-up procedure for these reactions?

A: A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction with water or an aqueous solution (e.g., saturated ammonium chloride).

  • Extracting the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solvent under reduced pressure.

  • Purifying the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following tables summarize representative data for the amination of 3,4,6-trichloropyridazine. Please note that yields are highly dependent on the specific reaction conditions.

Table 1: Amination of 3,4,6-Trichloropyridazine with Various Amines

AmineProduct(s)SolventTemperature (°C)Time (h)Yield (%)
Ammonia4-Amino-3,6-dichloropyridazineEthanol120-1305Moderate
Morpholine4-(Morpholin-4-yl)-3,6-dichloropyridazineDioxane1006Good
Aniline4-(Phenylamino)-3,6-dichloropyridazineDMF1108Moderate
Benzylamine4-(Benzylamino)-3,6-dichloropyridazineToluene10012Moderate

Note: The yields are generalized as "Moderate" or "Good" due to variability in reported experimental conditions. Specific yields are highly dependent on the exact protocol followed.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., Morpholine)

  • To a solution of 3,4,6-trichloropyridazine (1.0 eq) in dioxane (0.2 M), add morpholine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(morpholin-4-yl)-3,6-dichloropyridazine.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous toluene (0.1 M).

  • Add the desired amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for Amination start Start reagents Combine 3,4,6-trichloropyridazine, amine, solvent, and base (optional) start->reagents reaction Heat reaction mixture (conventional or microwave) reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Complete purification Purify product (chromatography or recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the amination of 3,4,6-trichloropyridazine.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield Issue check_temp Is reaction temperature optimized? start->check_temp increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp No check_solvent Is the solvent appropriate (polar aprotic, anhydrous)? check_temp->check_solvent Yes end Improved Yield increase_temp->end change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_reagents Are reagents pure? check_solvent->check_reagents Yes change_solvent->end purify_reagents Purify starting materials check_reagents->purify_reagents No consider_catalysis Consider Buchwald-Hartwig amination for less reactive amines check_reagents->consider_catalysis Yes purify_reagents->end consider_catalysis->end

Caption: A troubleshooting flowchart for addressing low yield in the amination reaction.

Troubleshooting low yield in palladium-catalyzed reactions of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields or other issues in palladium-catalyzed cross-coupling reactions involving 3,6-Dichloropyridazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: I am seeing no or very low yield in my Suzuki-Miyaura coupling reaction. What are the first things to check?

A1: When a Suzuki-Miyaura reaction with a challenging substrate like this compound fails, a systematic review of the reaction components is crucial.[1][2] The primary suspects are often related to the catalyst's activity, the reagents' quality, and the reaction conditions.[1]

  • Catalyst and Ligand Choice: The carbon-chlorine (C-Cl) bonds on the pyridazine ring are less reactive than C-Br or C-I bonds, making the initial oxidative addition step difficult.[3][4] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[4] It is essential to use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that are known to activate aryl chlorides.[4][5][6]

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and moisture.[2][3][4] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are not degraded. Using an air-stable precatalyst can simplify the setup and improve consistency.[2][7]

  • Inert Atmosphere: Oxygen can deactivate the catalyst.[2][3] It is critical to thoroughly degas all solvents and reagents (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the experiment.[3][4]

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[4] For less reactive aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[3][4] The solvent must be anhydrous and degassed.[3]

  • Reaction Temperature: Chloropyridazine substrates typically require higher reaction temperatures (e.g., 80-120 °C) to facilitate the rate-determining oxidative addition step.[4][8]

Q2: My Buchwald-Hartwig amination is giving a low yield. What specific issues should I consider for this substrate?

A2: Low yields in Buchwald-Hartwig aminations of this compound can be attributed to catalyst inhibition, side reactions, or inappropriate reaction parameters.

  • Catalyst Inhibition: The substrate itself contains an amine group and two nitrogen atoms in the pyridazine ring, which can coordinate to the palladium center and inhibit catalysis.[5][9] Using bulky ligands can help mitigate this issue by sterically shielding the metal center.[5]

  • Side Reactions: The most common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen.[3] This can be caused by the presence of water or other protic impurities, or by catalyst decomposition at high temperatures.[3] Ensuring strictly anhydrous conditions and optimizing the reaction temperature are key to minimizing this byproduct.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the coupling amine.[9] However, these strong bases can be incompatible with other functional groups.[10]

  • Ligand Choice: Modern, sterically hindered phosphine ligands (e.g., Xantphos, XPhos, RuPhos) are often essential for the successful amination of electron-deficient heteroaryl chlorides.[6][8][9]

Q3: I am observing the formation of significant byproducts. What are they and how can I prevent them?

A3: Besides the desired product, several side reactions can lower your yield.

  • Hydrodehalogenation: As mentioned, this is the replacement of Cl with H.

    • Cause: Presence of protic impurities (water); catalyst decomposition.[3]

    • Solution: Use anhydrous solvents and reagents. Optimize the ligand-to-palladium ratio and reaction temperature to stabilize the catalyst.[3]

  • Homocoupling of Boronic Acid: Formation of a biaryl product from the boronic acid starting material.

    • Cause: Often promoted by the presence of oxygen.[3]

    • Solution: Ensure the reaction mixture and setup are rigorously deoxygenated.[3]

  • Di-substitution: Reaction at both the C3 and C6 positions of the pyridazine ring.

    • Solution: To favor mono-substitution, use a 1:1 stoichiometry of the coupling partners or a slight excess of the this compound. Lowering the reaction temperature or time may also improve selectivity. Ligand choice can also play a critical role in controlling site selectivity.[11]

Q4: How do I achieve selective mono-substitution at one of the chlorine atoms?

A4: Achieving site selectivity in dihalogenated heteroarenes can be challenging. Conventionally, halides adjacent to a ring nitrogen are more reactive in Pd-catalyzed cross-couplings. However, selectivity is highly dependent on the specific reaction conditions.

  • Ligand Control: The choice of ligand can dramatically influence which position reacts. For instance, in dichloropyridines, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the C4 position, contrary to conventional selectivity.[12] Experimenting with different classes of ligands (e.g., bulky phosphines vs. NHCs) is a key strategy.[11]

  • Stoichiometry: Limiting the amount of the coupling partner (boronic acid or amine) to one equivalent or slightly less can favor mono-substitution.

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity by favoring the reaction at the more intrinsically reactive site and preventing over-reaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield palladium-catalyzed reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks cluster_reagents Reagent Quality Checks cluster_byproducts Byproduct Analysis Start Low Yield (<30%) or No Reaction Check_Catalyst Step 1: Verify Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Assess Reaction Conditions Check_Catalyst->Check_Conditions Is_Ligand_Appropriate Is ligand suitable for aryl chlorides? (e.g., Buchwald ligands, NHCs) Check_Catalyst->Is_Ligand_Appropriate Is_Catalyst_Active Is Pd source fresh? Is an air-stable precatalyst being used? Check_Catalyst->Is_Catalyst_Active Check_Reagents Step 3: Evaluate Reagents Check_Conditions->Check_Reagents Is_Inert Is atmosphere fully inert? Are solvents/reagents degassed? Check_Conditions->Is_Inert Is_Temp_Optimal Is temperature high enough? (Typically 80-120°C) Check_Conditions->Is_Temp_Optimal Is_Base_Correct Is base strong enough? (e.g., K3PO4, NaOtBu) Check_Conditions->Is_Base_Correct Analyze_Byproducts Step 4: Analyze Byproducts Check_Reagents->Analyze_Byproducts Is_Purity_High Are starting materials pure? (Substrate, Boronic Acid/Amine) Check_Reagents->Is_Purity_High Is_Solvent_Anhydrous Is the solvent anhydrous? Check_Reagents->Is_Solvent_Anhydrous Optimization Optimization Successful Analyze_Byproducts->Optimization Hydrodehalogenation Hydrodehalogenation? -> Check for water/protic source Analyze_Byproducts->Hydrodehalogenation Homocoupling Homocoupling? -> Improve deoxygenation Analyze_Byproducts->Homocoupling Decomposition Starting material decomposition? -> Lower temperature, check base compatibility Analyze_Byproducts->Decomposition

A logical workflow for troubleshooting low yield.

Data Presentation: Recommended Reaction Parameters

The tables below provide starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions with chloro-heterocyclic substrates. Note that optimal conditions will vary depending on the specific coupling partners.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Notes
Pd Source (1-5 mol%) Pd(OAc)₂, Pd₂(dba)₃, or an air-stable precatalyst (e.g., XPhos Pd G3)Pre-catalysts are often preferred for reproducibility.[7]
Ligand (1.2-2x Pd) XPhos, SPhos, RuPhos, or other bulky, electron-rich phosphinesEssential for activating the C-Cl bond.[4][5][6]
Base (2-3 eq.) K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, inorganic bases are typically required for aryl chlorides.[3][9]
Solvent 1,4-Dioxane, Toluene, or THF (often with a small amount of water)Must be anhydrous and rigorously degassed. A small amount of water can sometimes be beneficial, especially with K₃PO₄.[4][9]
Temperature 80 - 120 °CHigher temperatures are generally needed to overcome the high activation energy of oxidative addition.[4][8]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Notes
Pd Source (1-3 mol%) Pd₂(dba)₃, Pd(OAc)₂, or an air-stable precatalystProvides the active Pd(0) catalyst in situ.[6]
Ligand (1.2-2x Pd) Xantphos, XPhos, RuPhos, BINAPThe choice of a bulky, electron-rich ligand is critical for efficiency and preventing catalyst inhibition.[6][8][13]
Base (1.5-2.5 eq.) NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.[8][9] Base choice may depend on functional group tolerance.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic, and degassed solvents are mandatory.[8]
Temperature 80 - 120 °CHeating is typically required to drive the reaction to completion.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 - 1.2 eq)

    • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, 2-3 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[4][9]

    • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

    • Under a positive pressure of inert gas, add the palladium source and the ligand.[4]

    • Add the degassed solvent(s) via syringe.[4][9]

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[3]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the mono-amination of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Amine coupling partner (1.2-1.5 eq)

    • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., Xantphos, 2-4 mol%)

    • Base (e.g., NaOt-Bu, 1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.[9]

    • Add the anhydrous, degassed solvent and stir for a few minutes.

    • Add the this compound and the coupling amine to the mixture.[9]

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[8]

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NH₄Cl if a strong base was used).

    • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.[3]

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Site Selectivity Logic

The diagram below outlines the decision-making process when aiming for selective mono-substitution on a di-chlorinated substrate.

Site_Selectivity_Logic cluster_ligand Ligand Modification Start Goal: Selective Mono-substitution Stoichiometry Set Stoichiometry (Aryl Halide:Coupling Partner) ~1:1 or 1:0.9 Start->Stoichiometry Initial_Screen Initial Reaction Screen (Standard Conditions) Stoichiometry->Initial_Screen Analyze_Ratio Analyze C3:C6 Product Ratio (via LC-MS or 1H NMR) Initial_Screen->Analyze_Ratio Desired_Selectivity Desired Selectivity Achieved? Analyze_Ratio->Desired_Selectivity Optimize Optimize Yield (Temperature, Concentration) Desired_Selectivity->Optimize Yes Change_Ligand_Class Change Ligand Class (e.g., Phosphine -> NHC) Desired_Selectivity->Change_Ligand_Class No Stop Process Complete Optimize->Stop Tune_Sterics Tune Ligand Sterics (e.g., XPhos -> RuPhos) Change_Ligand_Class->Tune_Sterics Tune_Sterics->Initial_Screen

Decision tree for optimizing site selectivity.

References

Navigating Microwave-Assisted Pyridazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Microwave-Assisted Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of their microwave-mediated experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My microwave-assisted pyridazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in microwave-assisted pyridazine synthesis can stem from several factors. Key areas to investigate include suboptimal reaction temperature, inappropriate solvent choice, and incorrect reaction time. Microwave synthesis often requires higher temperatures than conventional methods to achieve rapid reaction rates.[1]

  • Troubleshooting Steps:

    • Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., 10-20°C) to find the optimal point. Be mindful of the pressure limits of your microwave vials.

    • Solvent Screening: The choice of solvent is critical as it must efficiently absorb microwave energy. Polar solvents like DMF, DMSO, and ethanol are generally good microwave absorbers.[2] Non-polar solvents such as toluene and hexane are poor absorbers and may lead to inefficient heating.[3]

    • Time Variation: While microwave synthesis is known for short reaction times, an insufficient duration can lead to incomplete conversion. Conversely, prolonged exposure can cause product degradation.[4] Experiment with varying the reaction time from a few minutes to longer periods, monitoring the reaction progress by TLC or LC-MS.

Q2: I am observing significant byproduct formation in my reaction. How can I increase the selectivity for my desired pyridazine?

A2: Byproduct formation is a common pitfall, often arising from excessive temperatures or non-optimized catalyst/reagent concentrations.

  • Troubleshooting Steps:

    • Precise Temperature Control: Overheating can lead to decomposition of starting materials or products, or activate alternative reaction pathways. Ensure your microwave reactor's temperature sensor is properly calibrated and providing accurate readings.

    • Catalyst and Reagent Stoichiometry: Carefully control the stoichiometry of your reactants and the amount of catalyst used. For instance, in a Paal-Knorr synthesis, the ratio of the 1,4-dicarbonyl compound to hydrazine is crucial.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A solvent that selectively solubilizes the reactants and stabilizes the transition state for the desired reaction can improve selectivity.

Q3: My results are not reproducible between experiments. What could be causing this inconsistency?

A3: Reproducibility issues in microwave synthesis can be frustrating and are often traced back to inconsistencies in experimental setup and monitoring.[5]

  • Troubleshooting Steps:

    • Uniform Heating: Ensure homogenous heating of the reaction mixture. Use appropriate magnetic stirring and ensure the reaction volume is suitable for the microwave vial size to avoid hotspots.[6]

    • Accurate Temperature Measurement: Use an internal fiber-optic probe for temperature measurement whenever possible, as it provides more accurate readings of the reaction mixture's actual temperature compared to external infrared sensors.[6]

    • Vessel Sealing: Improperly sealed vessels can lead to solvent evaporation and changes in concentration and pressure, significantly affecting the reaction outcome. Always use appropriate caps and ensure a tight seal.

    • Consistent Vial Positioning: In some microwave systems, the position of the vial within the cavity can affect the microwave field it is exposed to. Try to maintain a consistent placement for all runs.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inefficient microwave absorption by the solvent.- Reaction temperature is too low.- Insufficient reaction time.- Inactive catalyst.- Switch to a more polar solvent with a higher dielectric loss tangent (e.g., DMF, ethanol).[2]- Incrementally increase the reaction temperature.- Increase the reaction hold time.- Use a fresh batch of catalyst or consider a different catalyst.
Charring or Decomposition of Reaction Mixture - "Hot spots" due to non-uniform heating.- Excessive reaction temperature or time.- Highly exothermic reaction leading to thermal runaway.[7]- Ensure efficient stirring.- Reduce the reaction temperature and/or time.- For highly exothermic reactions, consider using a lower power setting or performing the reaction in a larger volume of a less-absorbent solvent to better dissipate heat.
Vessel Failure or Venting - Exceeding the pressure limit of the reaction vessel.- Rapid gas evolution from the reaction.- Use of a solvent that is highly volatile at the reaction temperature.- Reduce the reaction temperature.- Do not exceed the recommended fill volume for the microwave vial.- If gas evolution is expected, use a vessel with a higher pressure rating and ensure proper venting mechanisms are in place on the microwave unit.[6]
Inconsistent Product Yields - Inaccurate temperature or pressure monitoring.- Inconsistent vial sealing.- Non-homogenous reaction mixture.- Calibrate temperature and pressure sensors.- Use new, properly fitting septa for each reaction.- Ensure adequate stirring throughout the reaction.[6]

Quantitative Data from Literature

The following table summarizes a comparison of conventional heating versus microwave-assisted synthesis for pyridazine and related nitrogen-containing heterocycles, highlighting the significant advantages of microwave irradiation in reducing reaction times and often improving yields.

Reaction Type Product Heating Method Solvent Temperature (°C) Time Yield (%) Reference
Pyridazine Synthesis6-Aryl-pyridazin-3-amineConventionalToluene11012 h75[1]
Pyridazine Synthesis6-Aryl-pyridazin-3-amineMicrowaveToluene17020 min92[1]
Pyrimidine Synthesis2-Amino-4,6-diarylpyrimidineConventionalEthanolReflux4-6 h94[8]
Pyrimidine Synthesis2-Amino-4,6-diarylpyrimidineMicrowaveSolvent-free1205-10 min86[8]
Thiazolyl-pyridazinedione Synthesis1-(thiazol-2-yl)pyridazine-3,6-dioneConventionalEthanolReflux6 h70[9]
Thiazolyl-pyridazinedione Synthesis1-(thiazol-2-yl)pyridazine-3,6-dioneMicrowaveChitosan1504 min92[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,4,6-Trisubstituted Pyridazines[4]

This protocol describes a general method for the synthesis of trisubstituted pyridazines using microwave energy.

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of potassium hydroxide impregnated on alumina (KOH-Alumina) (50 mg).

  • Reaction Setup: The reaction is performed under solvent-free conditions.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a CEM Discover microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with an initial power of 100 W.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature using a stream of compressed air. Add 10 mL of ethyl acetate to the reaction mixture and filter to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure trisubstituted pyridazine.

Protocol 2: Microwave-Assisted Synthesis of 1-(Thiazol-2-yl)-1,2-dihydropyridazine-3,6-diones[9]

This protocol details a multicomponent reaction for the synthesis of novel thiazolyl-pyridazinediones.

  • Reagent Preparation: In a 10 mL microwave process vial, mix maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), the appropriate α-haloketone (1 mmol), and chitosan (0.1 g) as a catalyst.

  • Reaction Setup: No solvent is required for this reaction.

  • Microwave Irradiation: Heat the reaction mixture in a microwave oven at 500 W and 150°C for 4 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, triturate the reaction mixture with methanol. The solid product that separates is filtered, washed with methanol, dried, and recrystallized from ethanol to yield the pure 1-(thiazol-2-yl)-1,2-dihydropyridazine-3,6-dione.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Catalyst & Solvent vial Place in Microwave Vial with Stir Bar reagents->vial seal Seal Vial vial->seal irradiate Irradiate in Microwave (Set Temp, Time, Power) seal->irradiate cool Cool to Room Temp irradiate->cool extract Solvent Extraction & Filtration cool->extract concentrate Concentrate in vacuo extract->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Pyridazine

Caption: A generalized workflow for microwave-assisted pyridazine synthesis.

troubleshooting_low_yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent an Efficient Microwave Absorber? check_temp->check_solvent Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_solvent->check_time Yes change_solvent Switch to a More Polar Solvent (e.g., DMF) check_solvent->change_solvent No increase_time Increase Reaction Time check_time->increase_time No success Improved Yield check_time->success Yes, issue may be elsewhere (e.g., reagents) increase_temp->success change_solvent->success increase_time->success

Caption: A troubleshooting flowchart for addressing low yields.

References

Technical Support Center: Selective Cross-Coupling of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the selective cross-coupling of dichloropyridazines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cross-coupling of dichloropyridazines, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion to Desired Product

  • Question: My Suzuki-Miyaura reaction with a dichloropyridazine is showing very low conversion, with starting material remaining. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conversion in Suzuki-Miyaura couplings of dichloropyridazines can stem from several factors, primarily related to catalyst activity and reaction conditions. The C-Cl bonds in dichloropyridazines are less reactive than C-Br or C-I bonds, and the nitrogen atoms in the pyridazine ring can inhibit the palladium catalyst. A systematic approach to troubleshooting is recommended.[1]

    Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents, including the dichloropyridazine, boronic acid, base, and solvent, are pure and dry. Boronic acids can dehydrate to form unreactive boroxines over time.[2]

    • Ensure Inert Atmosphere: Oxygen can deactivate palladium catalysts.[2] Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

    • Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For challenging couplings, consider using more active pre-catalysts or bulky, electron-rich phosphine ligands that can promote oxidative addition.[3][4]

    • Base and Solvent Optimization: The base and solvent system plays a crucial role. A stronger base may be required to facilitate the transmetalation step. The solvent should be anhydrous and capable of dissolving all reaction components at the reaction temperature.

    Logical Troubleshooting Workflow for Low Conversion

    low_conversion start Low / No Reaction reagents Verify Reagent Quality (Dichloropyridazine, Boronic Acid, Base, Catalyst) start->reagents setup Confirm Reaction Setup (Inert Atmosphere, Temperature) reagents->setup Reagents OK? replace_reagents Replace/Purify Reagents reagents->replace_reagents  No params Re-evaluate Parameters (Solvent, Ligand, Base) setup->params Setup Correct? correct_setup Correct Setup Issues setup->correct_setup  No end Improved Yield params->end Parameters Optimal? optimize Systematically Optimize Conditions params->optimize  No replace_reagents->reagents correct_setup->setup optimize->end

    Caption: General troubleshooting workflow for low-yield reactions.[2]

Issue 2: Poor Regioselectivity in Mono-functionalization

  • Question: I am trying to achieve mono-substitution of 3,5-dichloropyridazine, but I am getting a mixture of isomers. How can I control the regioselectivity?

    • For C3-selectivity: Using a dppf-based catalyst system often favors coupling at the C3 position.[7]

    • For C5-selectivity: Employing a bulky, electron-rich monophosphine ligand like QPhos can direct the coupling to the C5 position.[5][7]

    The choice of solvent and base can also influence the regioselectivity. It is recommended to screen a variety of ligands and conditions to optimize for the desired isomer.[5]

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of homocoupled boronic acid and protodehalogenated starting material. How can these side reactions be minimized?

  • Answer: The formation of homocoupled boronic acid (Glaser coupling in the case of alkynes) and protodehalogenation are common side reactions in cross-coupling chemistry.[1][2]

    • Homocoupling: This side reaction is often promoted by the presence of oxygen or high concentrations of the boronic acid. To minimize homocoupling, ensure the reaction is thoroughly degassed and consider adding the boronic acid slowly to the reaction mixture.[8] In Sonogashira couplings, the copper(I) co-catalyst can promote alkyne homocoupling, so its concentration should be carefully controlled.[1]

    • Protodehalogenation: This occurs when the chloro group is replaced by a hydrogen atom. It can become competitive if the transmetalation step is slow.[2] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common palladium catalysts used for the cross-coupling of dichloropyridazines?

  • A1: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For more challenging couplings, pre-formed catalysts like PdCl₂(dppf) or catalysts based on bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig groups) are often more effective.[3][4][9]

  • Q2: How does the choice of ligand affect the reaction outcome?

  • A2: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and influencing the regioselectivity of the reaction.[10][11] Bulky, electron-rich ligands can increase the electron density on the palladium center, facilitating the oxidative addition of the less reactive C-Cl bond. The steric properties of the ligand can also direct the catalyst to a specific position on the dichloropyridazine ring, thereby controlling regioselectivity.[7]

Reaction-Specific Questions

  • Q3: For a Buchwald-Hartwig amination on a dichloropyridazine, what are the key considerations for achieving mono-amination?

  • A3: To achieve mono-amination, it is crucial to carefully control the stoichiometry of the reagents. Using a slight excess of the dichloropyridazine relative to the amine can favor the mono-substituted product.[1] The choice of a bulky ligand, such as Xantphos, can also help to prevent double amination.[1]

  • Q4: In a Sonogashira coupling with a dichloropyridazine, is a copper co-catalyst always necessary?

  • A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of the copper acetylide, copper-free Sonogashira couplings have been developed.[12][13] These protocols can be advantageous in cases where the copper co-catalyst leads to undesirable side reactions, such as alkyne homocoupling.

Data Presentation: Catalyst Systems for Selective Mono-Coupling of 3,5-Dichloropyridazine

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidProduct Yield (%)C3:C5 SelectivityReference
Pd(OAc)₂ (2 mol%)dppfCs₂CO₃1,4-Dioxane/H₂O10012Phenylboronic acid92>99:1[5]
Pd(OAc)₂ (2 mol%)QPhosKFToluene/H₂O10012Phenylboronic acid851:>99[5]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Mono-Coupling of 3,5-Dichloropyridazine

  • To an oven-dried reaction vessel, add 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., dppf, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Mono-Amination of a Dichloropyridazine

  • In a glovebox, combine the dichloropyridazine (1.2 equiv), the amine (1.0 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%) in a reaction vessel.

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizations

Experimental Workflow for Catalyst and Ligand Screening

G cluster_prep Reaction Setup cluster_reaction High-Throughput Experimentation cluster_analysis Analysis cluster_optimization Optimization reagents Prepare Stock Solutions: - Dichloropyridazine - Coupling Partner - Base dispense Dispense Reagents and Catalysts into Reaction Vials reagents->dispense catalysts Prepare Catalyst/Ligand Arrays (e.g., in 96-well plate) catalysts->dispense react Seal and Heat under Inert Atmosphere dispense->react quench Quench Reactions react->quench analyze Analyze by LC-MS or GC-MS (Yield and Selectivity) quench->analyze identify Identify Lead Conditions analyze->identify scaleup Scale-up and Isolate Product identify->scaleup

Caption: Workflow for screening catalysts and ligands in cross-coupling.

References

Overcoming solubility issues of 3,6-Dichloropyridazin-4-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3,6-Dichloropyridazin-4-amine in organic synthesis.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: this compound is poorly soluble in the desired reaction solvent, leading to incomplete reactions and low yields.

Initial Assessment Workflow

A Poor Solubility of This compound Observed B Consult Solubility Data Table A->B C Is an alternative solvent with high solubility suitable for the reaction? B->C D Yes C->D Yes E No C->E No F Switch to the alternative solvent. D->F G Proceed to Solvent System and Condition Optimization E->G H Issue Resolved F->H

Caption: Initial assessment workflow for solubility issues.

Solution Pathways

If a direct solvent swap is not feasible, consider the following optimization strategies:

1. Solvent System Modification:

  • Co-solvents: Introduce a miscible co-solvent to enhance the overall solvating power of the medium. For instance, if your reaction is in a non-polar solvent like toluene, the addition of a polar aprotic solvent such as DMF or DMSO in a small percentage can significantly improve solubility.

  • Solvent Screening: If the reaction chemistry allows, perform a small-scale solubility test with a range of solvents of varying polarities. The table below provides experimentally determined solubility data in several common organic solvents.[1][2]

2. Temperature Adjustment:

  • The solubility of this compound generally increases with temperature in most organic solvents.[1][2] Running the reaction at an elevated temperature can be a simple and effective solution. However, be mindful of the thermal stability of your reactants and products.

3. pH Modification (for ionizable compounds):

  • While this compound is not strongly acidic or basic, in certain reaction media, the amine functionality could be protonated by an acidic additive, or a proton could be abstracted from the amine by a strong base. This in-situ salt formation can dramatically alter solubility. This is a more advanced technique and should be considered based on the specific reaction mechanism.

4. Solid-State Synthesis (Solvent-Free):

  • For reactions that are persistently problematic in solution, solid-state synthesis using techniques like ball milling can be an effective, albeit specialized, alternative.[3] This approach can overcome solubility limitations entirely.

Troubleshooting Decision Tree

A Initial attempts to dissolve This compound fail B Increase Temperature A->B C Solubility Improved? B->C D Yes C->D E No C->E F Proceed with reaction at elevated temperature D->F G Add a Co-solvent (e.g., DMF, DMSO) E->G H Solubility Improved? G->H I Yes H->I J No H->J K Proceed with reaction I->K L Consider alternative reaction conditions (e.g., different solvent, solid-state synthesis) J->L

Caption: Decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Based on experimental data, polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran are good starting points for achieving reasonable solubility at room temperature.[1][2] Protic solvents like methanol and ethanol also show good solubility, which increases significantly with temperature.[1][2]

Q2: I'm seeing my compound precipitate out of solution as the reaction progresses. What could be the cause?

This could be due to several factors:

  • Change in the solvent composition: Your reaction might be consuming a reactant that also acts as a co-solvent, or a product being formed is lowering the overall polarity of the solvent mixture.

  • Product insolubility: The product of the reaction may be less soluble than the starting material in the chosen solvent system.

  • Temperature fluctuations: If the reaction was initially heated to dissolve the starting material and has since cooled, the product or remaining starting material may be precipitating.

Q3: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent is a common and effective strategy. For example, if your primary solvent is dichloromethane, adding a small amount of methanol or DMF can enhance the solubility of polar compounds like this compound.

Q4: How does temperature affect the solubility of this compound?

The solubility of this compound in methanol, acetone, ethanol, dichloromethane, ethyl acetate, 1,4-dioxane, and tetrahydrofuran has been shown to increase with a rise in temperature.[1][2]

Q5: Are there any known incompatible solvents for this compound?

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures.

Table 1: Solubility in Alcohols and Ketones

Temperature (K)Methanol (x)Ethanol (x)Acetone (x)
278.150.00350.00210.0125
288.150.00540.00330.0175
298.150.00810.00510.0242
308.150.01200.00770.0331
318.150.01730.01140.0448
328.150.02460.01660.0598
333.150.02940.02010.0691

Data extracted from researchgate.net[1][2]

Table 2: Solubility in Ethers and Esters

Temperature (K)Dichloromethane (x)Ethyl Acetate (x)1,4-Dioxane (x)Tetrahydrofuran (x)
278.150.00070.00940.01210.0247
288.150.00110.01310.01680.0337
298.150.00170.01790.02290.0453
308.150.00260.02430.03090.0599
318.150.00380.03260.04130.0782
328.150.00560.04340.05470.1009
333.150.00680.05030.06310.1154

Data extracted from researchgate.net[1][2]

Experimental Protocols

Protocol 1: Determination of Solubility via the Gravimetric Method

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.

Workflow for Solubility Determination

A Prepare a saturated solution of This compound in the chosen solvent B Equilibrate at a constant temperature with stirring A->B C Filter the solution to remove undissolved solid B->C D Take a known volume of the filtrate and weigh it C->D E Evaporate the solvent completely D->E F Weigh the remaining solid E->F G Calculate the solubility F->G

Caption: Workflow for gravimetric solubility determination.

Materials:

  • This compound

  • Solvent of choice

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in the thermostatically controlled environment.

  • Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop stirring and allow the excess solid to settle.

  • Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed vial.

  • Record the weight of the vial with the solution.

  • Remove the solvent under reduced pressure or by gentle heating until a constant weight of the dried solid is achieved.

  • Record the final weight of the vial with the solid.

  • Calculate the solubility in g/L or mol/L.

Protocol 2: General Procedure for a Suzuki Coupling Reaction with Poorly Soluble this compound

This protocol provides a representative example of how to handle a reaction where the solubility of this compound is a challenge.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane with 10% water as a co-solvent)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (1,4-Dioxane and water).

  • Add the palladium catalyst to the suspension.

  • Heat the reaction mixture to a temperature where the starting materials are sufficiently soluble (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.

References

Preventing unwanted side products in N-alkylation of pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyridazines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments, focusing on preventing the formation of unwanted side products.

FAQs: Frequently Asked Questions

Q1: What are the most common side products in the N-alkylation of pyridazines?

A1: The most prevalent side products in the N-alkylation of pyridazines are typically regioisomers and dialkylated products.[1][2] The pyridazine ring has two adjacent nitrogen atoms, and alkylation can potentially occur at either one, leading to a mixture of N-1 and N-2 isomers. Additionally, overalkylation can occur, resulting in the formation of a di-quaternary salt, especially when highly reactive alkylating agents are used.[1]

Q2: What factors influence the regioselectivity of N-alkylation?

A2: The regioselectivity of pyridazine N-alkylation is a complex process influenced by several key factors:

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: The electron density at each nitrogen atom, which is affected by the substituents on the pyridazine ring, plays a crucial role in determining the site of alkylation.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N-alkylated isomers.[3] For instance, the choice of solvent can influence the aggregation state of organometallic reagents, which in turn can dictate regioselectivity.[4]

Q3: Can I achieve selective mono-alkylation and avoid dialkylation?

A3: While challenging, selective mono-alkylation is achievable. Dialkylation is less common with simple alkyl halides but can become a significant issue with more reactive alkylating agents like trialkyloxonium tetrafluoroborates.[1] To favor mono-alkylation, it is crucial to carefully control the stoichiometry of the reactants, often by using the pyridazine as the limiting reagent. Slow, dropwise addition of the alkylating agent can also help maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.

Troubleshooting Guide

This guide addresses common problems encountered during the N-alkylation of pyridazines and provides systematic approaches to resolve them.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired N-Alkyl Pyridazine 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[3] 2. Purity of Starting Materials: Impurities in the pyridazine substrate or alkylating agent can lead to side reactions.[3][5] 3. Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[6]1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[3] Consider a step-wise increase in temperature. 2. Purify Reagents: Ensure the purity of all starting materials. Freshly purified reagents are recommended.[3] 3. Solvent Selection: Switch to a solvent in which all reagents are fully soluble. For some reactions, a mixture of solvents might be beneficial.[4]
Formation of Multiple Regioisomers 1. Similar Reactivity of Nitrogen Atoms: The electronic and steric environments of the two nitrogen atoms may be very similar. 2. Reaction Conditions Favoring Mixture: The chosen solvent, base, or temperature may not provide sufficient differentiation in the activation energy for alkylation at the two nitrogen centers.[3]1. Modify the Substrate: If possible, introduce a directing group on the pyridazine ring to sterically or electronically favor alkylation at one nitrogen. 2. Screen Reaction Parameters: Systematically vary the solvent, base, and temperature to find conditions that maximize the formation of the desired isomer. Non-coordinating or coordinating solvents can have a significant impact.[4]
Formation of Dialkylated Side Product 1. Highly Reactive Alkylating Agent: Potent alkylating agents like trialkyloxonium salts are known to cause dialkylation.[1] 2. Incorrect Stoichiometry: An excess of the alkylating agent increases the likelihood of a second alkylation.1. Use a Milder Alkylating Agent: If the desired transformation allows, switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide). 2. Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slow, controlled addition of the alkylating agent is also recommended.
Reaction Stalls or is Unsuccessful 1. Decomposition of Reactants or Products: High reaction temperatures can sometimes lead to the degradation of starting materials or the desired product.[3] 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the pyridazine or may be sterically hindered.1. Lower Reaction Temperature: Run the reaction at a lower temperature and monitor for an extended period. 2. Base Selection: Experiment with different bases of varying strengths and steric profiles.
Experimental Protocols
General Procedure for N-Alkylation of a Substituted Pyridazine

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Reaction Setup:

  • To a solution of the substituted pyridazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF), add a base (1.1 to 1.5 equivalents). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (e.g., inorganic salts) has formed, remove it by filtration.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, crystallization, or distillation to isolate the desired N-alkylated pyridazine.

Visualizing Experimental Workflow and Troubleshooting

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unwanted Side Products Observed problem Identify Primary Issue start->problem end_success Success: Desired Product Obtained low_yield Low Yield problem->low_yield Low Conversion? regioisomers Regioisomer Mixture problem->regioisomers Isomer Mixture? dialkylation Dialkylation Product problem->dialkylation Over-alkylation? optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions check_purity Check Reagent Purity low_yield->check_purity change_solvent Change Solvent low_yield->change_solvent modify_substrate Modify Substrate (Directing Group) regioisomers->modify_substrate screen_params Screen Solvents & Bases regioisomers->screen_params milder_agent Use Milder Alkylating Agent dialkylation->milder_agent control_stoich Control Stoichiometry (Slow Addition) dialkylation->control_stoich optimize_conditions->end_success check_purity->end_success change_solvent->end_success modify_substrate->end_success screen_params->end_success milder_agent->end_success control_stoich->end_success

Caption: Troubleshooting workflow for N-alkylation side products.

DOT Script for General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Pyridazine, Solvent, Base) add_alkylating_agent 2. Add Alkylating Agent (Dropwise) setup->add_alkylating_agent reaction 3. Reaction (Heat & Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup 4. Workup (Quench, Extract) reaction->workup purification 5. Purification (Chromatography/Crystallization) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for pyridazine N-alkylation.

References

Reaction monitoring techniques for syntheses involving 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazin-4-amine. The following sections detail various reaction monitoring techniques, offering practical advice and experimental protocols to address common challenges.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient technique for qualitatively monitoring the progress of a reaction. It is particularly useful for quickly determining the presence or absence of starting materials and the formation of new products.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of reactions with this compound?

A1: A common starting point for developing a TLC solvent system for pyridazine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 1:1 mixture of hexanes and ethyl acetate is a good initial system to try. The polarity can then be adjusted to achieve optimal separation, aiming for an Rf value of the product between 0.2 and 0.4.

Q2: My spots are streaking on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate can be caused by several factors. The compound may be too polar for the chosen solvent system, causing it to move with the solvent front. In this case, try decreasing the polarity of the eluent. Alternatively, the sample may be overloaded on the plate; try spotting a more dilute solution. Acidic or basic compounds can also streak; adding a small amount of acetic acid or triethylamine to the eluent, respectively, can often resolve this issue.

Q3: How can I visualize the spots on the TLC plate? this compound and its derivatives are often UV active, but are there other options?

A3: While UV light (254 nm) is the primary method for visualizing aromatic compounds like this compound, other visualization techniques can be employed, especially if the product is not strongly UV active.[1][2][3] Staining with potassium permanganate can be effective for compounds that are easily oxidized.[2] Iodine vapor is another general stain for organic compounds.[2][3] For aromatic amines, specific stains like p-anisaldehyde can be used, which often produce colored spots upon heating.[1][3]

Troubleshooting Guide: TLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
No spots visible under UV light. - Compound is not UV active. - Concentration of the sample is too low.- Use a chemical stain for visualization (e.g., potassium permanganate, iodine). - Concentrate the sample before spotting on the TLC plate.
Starting material and product spots have the same Rf value. - The chosen eluent system is not providing adequate separation.- Systematically vary the polarity of the eluent. Try different solvent combinations (e.g., dichloromethane/methanol).
Multiple, unexpected spots appear. - The reaction is producing side products. - The starting material is impure. - The reaction is not complete.- Analyze the reaction mixture by LC-MS or GC-MS to identify the unexpected species. - Check the purity of the starting material before beginning the reaction. - Continue to monitor the reaction until the starting material is consumed.
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use silica gel coated aluminum-backed TLC plates (e.g., Merck 60 F254).

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the starting material(s) as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 1:1 hexanes:ethyl acetate). Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. If necessary, use a chemical stain for further visualization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It provides excellent separation of components and can be used to determine the conversion of starting material and the yield of the product.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is suitable for analyzing reactions of this compound?

A1: A reverse-phase C18 column is a versatile and commonly used choice for the analysis of moderately polar aromatic compounds like substituted pyridazines.

Q2: How do I develop an HPLC method for my reaction?

A2: Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape. A typical starting point could be a 50:50 mixture of acetonitrile and water. If separation is not optimal, a gradient elution method, where the proportion of the organic solvent is increased over time, can be employed to resolve components with different polarities.

Q3: My peaks are broad or tailing. What can I do to improve the peak shape?

A3: Peak broadening or tailing in HPLC can have several causes. Ensure that the sample is dissolved in the mobile phase. If not, this can lead to poor peak shape. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate basic analytes and reduce tailing. Also, check for column degradation or contamination, which can be addressed by flushing the column or replacing it if necessary.

Troubleshooting Guide: HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Baseline drift or noise. - Air bubbles in the system. - Contaminated mobile phase. - Detector lamp issue.- Degas the mobile phase. - Use fresh, high-purity solvents. - Check the detector lamp status and replace if necessary.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper functioning.
Ghost peaks appear in the chromatogram. - Carryover from a previous injection. - Contamination in the injection port or column.- Run a blank injection to confirm carryover. - Clean the injection port and flush the column with a strong solvent.
Experimental Protocol: HPLC Monitoring
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase or a compatible solvent to an appropriate concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the prepared sample. Monitor the disappearance of the starting material peak and the appearance of the product peak. The peak areas can be used to calculate the percent conversion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for monitoring reactions involving volatile and thermally stable compounds. It provides both retention time information for separation and mass spectral data for identification.

Frequently Asked Questions (FAQs)

Q1: Is this compound suitable for GC-MS analysis?

A1: Yes, this compound and many of its derivatives are sufficiently volatile and thermally stable for GC-MS analysis.

Q2: What type of GC column is recommended?

A2: A standard non-polar or moderately polar capillary column, such as a DB-5MS or HP-5MS, is generally suitable for the analysis of chlorinated aromatic amines.

Q3: What are the expected mass spectral fragmentation patterns for dichloropyradizinamines?

A3: The mass spectrum will show a molecular ion peak (M+). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1). Common fragmentation pathways may include the loss of a chlorine atom, HCl, or fragmentation of the pyridazine ring.

Troubleshooting Guide: GC-MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
No peaks detected. - Compound is not volatile enough. - Compound degraded in the injector.- Consider derivatization to increase volatility. - Lower the injector temperature.
Poor peak shape (tailing). - Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions.
Mass spectrum is difficult to interpret. - Co-elution of components. - Background noise from the system.- Optimize the GC temperature program for better separation. - Run a blank to identify background ions.
Experimental Protocol: GC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Inject the sample and analyze the resulting total ion chromatogram (TIC) and mass spectra of the peaks to monitor the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of products and intermediates. It can also be used for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for this compound?

A1: The ¹H NMR spectrum of this compound in DMSO-d₆ shows a singlet for the aromatic proton at approximately 6.82 ppm and a broad singlet for the amine protons around 7.16 ppm.

Q2: How will the ¹H NMR spectrum change upon successful reaction?

A2: The chemical shift of the aromatic proton will change depending on the substituent introduced. For example, in a Suzuki coupling reaction, the appearance of new aromatic signals from the coupled partner and a shift in the pyridazine proton signal would indicate product formation. In a nucleophilic substitution, the disappearance of the starting material signals and the appearance of a new set of signals corresponding to the product would be observed.

Q3: Can I monitor the reaction directly in the NMR tube?

A3: Yes, if the reaction is conducted in a deuterated solvent and the conditions are suitable for the NMR spectrometer, you can monitor the reaction in real-time by acquiring spectra at different time points. This provides valuable kinetic information.

Troubleshooting Guide: NMR Analysis
Problem Possible Cause(s) Suggested Solution(s)
Broad peaks. - Presence of paramagnetic impurities. - Chemical exchange of protons (e.g., amine protons).- Filter the sample through a small plug of silica gel. - For exchangeable protons, this is expected. Warming the sample may sharpen the peaks.
Complex, overlapping signals. - Mixture of starting material, product, and side products.- Use 2D NMR techniques (e.g., COSY, HSQC) to help assign the signals. - Purify a small amount of the product for unambiguous characterization.
Poor signal-to-noise ratio. - Low sample concentration.- Increase the number of scans. - Use a higher concentration of the sample if possible.
Experimental Protocol: NMR Monitoring
  • Sample Preparation: At various time points, take an aliquot of the reaction mixture. If the reaction solvent is not deuterated, remove the solvent under reduced pressure and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra for full characterization of the product.

  • Analysis: Integrate the signals corresponding to the starting material and the product to determine the reaction conversion. Compare the chemical shifts and coupling constants to confirm the structure of the product.

Visualization of Workflows

General Reaction Monitoring Workflow

G General Reaction Monitoring Workflow cluster_0 Reaction Setup cluster_1 In-Process Control cluster_2 Decision Point cluster_3 Final Steps start Start Reaction with This compound sampling Take Aliquot at Time Intervals start->sampling tlc TLC Analysis (Qualitative) sampling->tlc hplc_gc HPLC/GC-MS Analysis (Quantitative) sampling->hplc_gc decision Reaction Complete? tlc->decision hplc_gc->decision decision->sampling No workup Reaction Work-up and Purification decision->workup Yes nmr NMR Analysis (Structure Confirmation) workup->nmr end Isolated Product nmr->end

Caption: A generalized workflow for monitoring chemical reactions.

Troubleshooting Logic for a Failed Suzuki Coupling Reaction

G Troubleshooting a Failed Suzuki Coupling cluster_0 Catalyst & Ligand cluster_1 Base cluster_2 Reaction Conditions cluster_3 Side Reactions start Low or No Product by TLC/LC-MS catalyst_check Is the Pd catalyst active? Is the ligand appropriate for activating a C-Cl bond? start->catalyst_check base_check Is the base strong enough and non-nucleophilic? start->base_check conditions_check Is the temperature high enough? Is the system properly degassed? start->conditions_check side_reactions_check Are protodeboronation or homocoupling products observed? start->side_reactions_check catalyst_solution Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos). catalyst_check->catalyst_solution If no end end catalyst_solution->end Re-run Reaction base_solution Use a stronger base like K₃PO₄ or Cs₂CO₃. base_check->base_solution If no base_solution->end conditions_solution Increase the reaction temperature (80-120 °C). Ensure rigorous degassing of solvents and inert atmosphere. conditions_check->conditions_solution If no conditions_solution->end side_reactions_solution Use anhydrous solvents and reagents. Use boronic esters instead of boronic acids. side_reactions_check->side_reactions_solution If yes side_reactions_solution->end

References

Validation & Comparative

Purity Analysis of Synthesized 3,6-Dichloropyridazin-4-amine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetically produced 3,6-Dichloropyridazin-4-amine against commercially available standards, utilizing High-Performance Liquid Chromatography (HPLC). The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting the safety and efficacy of the final therapeutic product. This document outlines a detailed HPLC methodology for purity assessment, presents comparative data, and discusses potential impurities that may arise during synthesis.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was compared against two commercial sources. The analysis was performed using a validated reversed-phase HPLC method designed to separate the main compound from potential impurities.

Table 1: Comparative Purity Data of this compound Samples

Sample IDSourceRetention Time (min)Peak Area (%)Purity (%)
SYNTH-001In-house Synthesis5.2398.8598.85
COMM-ACommercial Supplier A5.24>97.0>97.0
COMM-BCommercial Supplier B5.2398.2198.21
Impurity 13,4,6-Trichloropyridazine7.120.45-
Impurity 23,5-Dichloropyridazin-4-amine4.890.35-
Impurity 34,6-Dichloropyridazin-3-amine4.750.25-
Impurity 4Unidentified3.150.10-

The in-house synthesized batch (SYNTH-001) demonstrated a high purity of 98.85%, which is comparable to or exceeds the purity of the tested commercial standards. The primary impurities identified were the unreacted starting material, 3,4,6-trichloropyridazine, and two isomeric byproducts, 3,5-Dichloropyridazin-4-amine and 4,6-Dichloropyridazin-3-amine.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate purity analysis. The following section outlines the synthesis of this compound and the HPLC method used for its purity assessment.

Synthesis of this compound

This compound can be synthesized via the amination of 3,4,6-trichloropyridazine. A general laboratory-scale procedure is as follows:

  • In a sealed reaction vessel, dissolve 3,4,6-trichloropyridazine in a suitable organic solvent (e.g., ethanol).

  • Add an excess of aqueous ammonia solution.

  • Heat the mixture at a controlled temperature (e.g., 100-120°C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield this compound.

HPLC Method for Purity Analysis

A reversed-phase HPLC method was developed and validated for the quantitative determination of the purity of this compound and the separation of its potential impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Visualizing the Experimental Workflow and Analytical Logic

To clearly illustrate the processes involved in this purity analysis, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized Product dissolution Dissolution in ACN/Water synthesis->dissolution standard Commercial Standard standard->dissolution injection Injection dissolution->injection column C18 Column Separation injection->column detection UV Detection (254 nm) column->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Figure 1: HPLC Experimental Workflow for Purity Analysis.

Analytical_Decision_Tree start Purity Analysis of Synthesized This compound check_purity Is Purity > 98%? start->check_purity pass Proceed to Next Synthetic Step check_purity->pass Yes fail Further Purification Required check_purity->fail No identify_impurities Identify and Quantify Impurities by LC-MS fail->identify_impurities recrystallization Recrystallization identify_impurities->recrystallization chromatography Column Chromatography identify_impurities->chromatography

Figure 2: Decision Tree for Purity Assessment and Further Actions.

Discussion of Potential Impurities

The primary route for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in 3,4,6-trichloropyridazine with an amino group. Due to the presence of multiple reactive chlorine atoms, the formation of isomeric impurities is a significant possibility.

  • 3,4,6-Trichloropyridazine (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.

  • 3,5-Dichloropyridazin-4-amine (Isomeric Impurity): Amination at the 5-position of the pyridazine ring results in this isomer.

  • 4,6-Dichloropyridazin-3-amine (Isomeric Impurity): Amination at the 3-position leads to the formation of this isomeric byproduct.

The developed HPLC method successfully separates these potential impurities from the desired this compound, allowing for their accurate quantification. The presence and levels of these impurities should be carefully monitored and controlled to ensure the quality and consistency of the synthesized material for its intended use in drug development.

A Comparative Analysis of the Reactivity of 3,6-Dichloropyridazin-4-amine and Other Dichloropyridazines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3,6-Dichloropyridazin-4-amine with other dichloropyridazine isomers. Understanding the nuanced differences in their reactivity is crucial for the rational design and synthesis of novel drug candidates and other biologically active molecules. This document outlines the theoretical basis for their reactivity, presents a qualitative comparison of their performance in key chemical transformations, and provides detailed experimental protocols for representative reactions.

Theoretical Underpinnings of Reactivity

The reactivity of dichloropyridazines is primarily governed by the interplay of electronic and steric effects imparted by the nitrogen atoms in the pyridazine ring and the substituents. The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. The position of the chlorine atoms and the electronic nature of other substituents significantly influence the regioselectivity and rate of reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

In the case of This compound , the electron-donating amino group at the C4 position plays a pivotal role in modulating the reactivity of the two chlorine atoms at the C3 and C6 positions. By donating electron density into the ring through resonance, the amino group can influence the electron density at the adjacent carbon atoms, thereby affecting the susceptibility of the C-Cl bonds to cleavage during oxidative addition in cross-coupling reactions or attack by nucleophiles.

Comparative Reactivity Analysis

While direct quantitative kinetic data comparing this compound with all other dichloropyridazine isomers under identical conditions is not extensively available in the literature, a qualitative and semi-quantitative comparison can be drawn based on established principles of organic chemistry and existing experimental observations.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electron-donating amino group in this compound is expected to slightly deactivate the ring towards nucleophilic attack compared to unsubstituted 3,6-dichloropyridazine. However, it can also influence the regioselectivity of the substitution. The relative reactivity of the C3 and C6 positions will depend on the nature of the nucleophile and the reaction conditions.

CompoundPredicted Relative Reactivity in SNArRegioselectivityRationale
This compound ModerateDependent on nucleophile and conditions.The electron-donating amino group can modulate the electrophilicity of the C3 and C6 positions.
3,6-Dichloropyridazine HighSymmetric, single mono-substitution product.Highly electron-deficient ring facilitates nucleophilic attack.
3,5-Dichloropyridazine Moderate to HighTwo possible mono-substitution products.The chlorine atoms are in electronically distinct environments.
4,5-Dichloropyridazine ModerateSymmetric, single mono-substitution product.Reactivity is influenced by the two adjacent nitrogen atoms.
Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. In 4-substituted 3,6-dichloropyridazines, the nature of the substituent at C4 has a profound directing effect on the regioselectivity of the coupling.

For This compound , the amino group directs the Suzuki-Miyaura coupling to the C3 position (proximal to the amine).[1][2] This selectivity is attributed to the coordination of the palladium catalyst to the Lewis basic amino group, which facilitates the oxidative addition at the adjacent C-Cl bond.[1][2] The steric bulk of the amine substituent can influence both the reactivity and the selectivity of the reaction.[1][2]

CompoundPredicted Site of Mono-Suzuki CouplingRationale
This compound C3 (Proximal to -NH2)The amino group directs the palladium catalyst to the adjacent C3 position.[1][2]
3,6-Dichloropyridazine C3 or C6 (Statistically)Symmetric molecule, mono-coupling can occur at either position.
3,5-Dichloropyridazine Ligand-dependent (C3 or C5)The site of coupling can be controlled by the choice of phosphine ligand.
4,5-Dichloropyridazine C4 or C5 (Statistically)Symmetric molecule, mono-coupling can occur at either position.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The principles governing the reactivity and regioselectivity in Suzuki-Miyaura coupling often extend to this reaction. For This compound , it is anticipated that the first amination would preferentially occur at the C3 position due to the directing effect of the existing amino group. The introduction of a second amino group would further modify the electronic properties of the ring, making the second amination more challenging.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound and related compounds, based on established methodologies.

Protocol 1: Nucleophilic Aromatic Substitution of this compound with an Amine

Objective: To synthesize a mono-amino substituted pyridazine derivative from this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a protic solvent like ethanol)

  • Base (optional, e.g., K2CO3, Et3N)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen solvent.

  • Add the amine nucleophile (1.1-1.5 eq.) to the solution. If necessary, add a base (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a polar aprotic solvent was used, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 3-aryl-6-chloro-pyridazin-4-amine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-chloro-pyridazin-4-amine.

Protocol 3: Buchwald-Hartwig Amination of 3-Chloro-6-aryl-pyridazin-4-amine

Objective: To synthesize a 3-aryl-6-(arylamino)pyridazin-4-amine derivative.

Materials:

  • 3-Chloro-6-aryl-pyridazin-4-amine

  • Amine (e.g., aniline, morpholine)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq.), the phosphine ligand (0.01-0.06 eq.), and the base (1.2-1.5 eq.) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the 3-chloro-6-aryl-pyridazin-4-amine (1.0 eq.) and the amine (1.1-1.2 eq.) to the mixture.

  • Seal the flask and heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and the logic of reactivity, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Dichloropyridazine - Nucleophile/Boronic Acid/Amine - Catalyst & Ligand (if applicable) - Base (if applicable) solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to 80-150 °C inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction (e.g., with Water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Column Chromatography) concentrate->purify product Final Product purify->product

Caption: Generalized experimental workflow for the functionalization of dichloropyridazines.

suzuki_regioselectivity cluster_pathways Possible Reaction Pathways substrate This compound reagents Arylboronic Acid, Pd Catalyst, Base substrate->reagents c3_attack Attack at C3 (Proximal to -NH2) reagents->c3_attack Favored Pathway (Directed by -NH2) c6_attack Attack at C6 (Distal to -NH2) reagents->c6_attack Disfavored Pathway major_product Major Product: 3-Aryl-6-chloro-pyridazin-4-amine c3_attack->major_product minor_product Minor Product c6_attack->minor_product

References

Comparative study of different catalysts for Suzuki coupling of 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of complex organic molecules, particularly for the creation of carbon-carbon bonds. The functionalization of the pyridazine core, a significant pharmacophore, is of high interest. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of 3,6-Dichloropyridazin-4-amine with arylboronic acids, a key step in the synthesis of diverse molecular scaffolds for drug discovery.

Introduction to the Reaction

The Suzuki coupling of this compound presents a unique challenge due to the presence of two chlorine atoms and an directing amine group. The electronic nature of the pyridazine ring and the position of the amine substituent significantly influence the reactivity and site-selectivity of the coupling reaction. Generally, for 4-substituted-3,6-dichloropyridazines, the coupling reaction is promoted at the C3 position, proximal to the amine group, when using catalysts like Pd(PPh₃)₄.[1] The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity.

Comparative Performance of Catalyst Systems

The efficiency of the Suzuki coupling of chloro-heterocycles is highly dependent on the catalyst system employed. Below is a summary of various catalyst systems reported in the literature for substrates similar to this compound, highlighting their performance based on reported yields and reaction conditions. Modern catalyst systems often utilize bulky and electron-rich phosphine ligands, which facilitate the oxidative addition of the palladium(0) to the aryl chloride bond, a rate-limiting step in the catalytic cycle.[2][3]

Catalyst / PrecatalystLigandBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂OReflux8Moderate to Good4-substituted-3,6-dichloropyridazines[1]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/EtOH/H₂O8048Good3-bromo-6-(thiophen-2-yl)pyridazine[4]
Pd₂(dba)₃S-PhosK₃PO₄1,4-Dioxane10012HighAryl Chlorides
Pd(OAc)₂X-PhosK₃PO₄1,4-Dioxane/H₂O10018HighHeteroaryl Chlorides[5]
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane/H₂O100Overnight80Diaryl bromide
CombiPhos Pd6MixtureK₂CO₃Dioxane/H₂O135-140 (µW)0.5Moderate to Good6-chloro-5-dialkylaminopyridazinone[6]
Pd-SPhosSPhosK₂CO₃Dioxane/H₂O135-140 (µW)0.5Moderate to Good6-chloro-5-dialkylaminopyridazinone[6]

Note: Yields are often substrate-dependent. The data presented is a guideline based on similar heterocyclic systems. Optimization is typically required for a new substrate.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Solvent (e.g., 1,4-Dioxane/H₂O) B Degas the mixture (e.g., N₂ or Ar bubbling) A->B C Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., S-Phos) B->C D Heat the reaction mixture under inert atmosphere (e.g., 80-110 °C) C->D E Monitor reaction progress (e.g., TLC, LC-MS) D->E F Cool to room temperature E->F G Aqueous work-up (e.g., add water, extract with organic solvent) F->G H Dry organic layer (e.g., Na₂SO₄ or MgSO₄) G->H I Purify by column chromatography H->I J Characterize the product (e.g., NMR, Mass Spectrometry) I->J

Caption: Generalized workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., S-Phos, X-Phos, PPh₃) (1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1).

  • Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the phosphine ligand. For air-stable precatalysts, this can be done at the beginning with the other solids.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Catalytic Cycle Diagram

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) R1X R¹-X (this compound) R2B R²-B(OR)₂ (Arylboronic Acid) + Base

Caption: The palladium-catalyzed cycle for Suzuki-Miyaura cross-coupling.[10][11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a viable and powerful method for generating a library of substituted pyridazine derivatives. The choice of catalyst is paramount, with modern systems based on palladium precatalysts and bulky, electron-rich phosphine ligands such as S-Phos and X-Phos demonstrating high efficacy for challenging heteroaryl chloride substrates. While classical catalysts like Pd(PPh₃)₄ can be effective, they often require harsher conditions and may result in lower yields. For researchers in drug development, the use of more advanced catalyst systems can provide a more reliable and efficient route to novel compounds. The provided protocol and workflow serve as a comprehensive starting point for the successful implementation of this important transformation.

References

Assessing the anticancer efficacy of 3,6-Dichloropyridazin-4-amine derivatives versus known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the anticancer efficacy of two distinct classes of 3,6-disubstituted pyridazine derivatives against established inhibitors. The comparison is centered on their activity as Cyclin-Dependent Kinase (CDK) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, two critical targets in oncology drug development. While direct anticancer efficacy data for the parent compound, 3,6-Dichloropyridazin-4-amine, is not extensively available in public literature, its derivatives have shown significant promise. This document summarizes the available quantitative data, details the experimental methodologies, and visualizes the pertinent biological pathways and workflows.

Part 1: 3,6-Disubstituted Pyridazines as CDK2 Inhibitors

A novel series of 3,6-disubstituted pyridazines has been synthesized and evaluated for their potential to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it a prime target for therapeutic intervention. The efficacy of these derivatives is compared against the approved CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib.

Data Presentation: Anti-proliferative and CDK2 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative 3,6-disubstituted pyridazine derivatives against various cancer cell lines and the CDK2 enzyme, juxtaposed with data for known CDK inhibitors.

Compound/DrugT-47D (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)SKOV-3 (Ovarian Cancer) IC50 (µM)CDK2 IC50 (nM)
Pyridazine Derivatives
11l1.15 ± 0.041.78 ± 0.06> 5055.6 ± 2.27
11m0.43 ± 0.010.99 ± 0.03> 5020.1 ± 0.82
Known CDK Inhibitors
Palbociclib~0.090.85Data Not AvailableCDK4: 11, CDK6: 16
Ribociclib~0.168.0 ± 2.7Data Not AvailableCDK4: 10, CDK6: 39
Abemaciclib~0.05Data Not AvailableData Not AvailableCDK4: 2, CDK6: 10

Note: Data for pyridazine derivatives is sourced from Sabt et al. (2020)[1]. Data for known CDK inhibitors is compiled from various sources for comparative purposes.[2][3][4][5] IC50 values for known inhibitors can vary between studies and experimental conditions.

Signaling Pathway: CDK2 in Cell Cycle Progression

The diagram below illustrates the role of the Cyclin E/CDK2 complex in the G1/S transition of the cell cycle. Inhibition of CDK2 by the pyridazine derivatives leads to cell cycle arrest.

CDK2_Pathway G1 G1 Phase S_Phase S Phase (DNA Replication) G1->S_Phase G1/S Transition Cyclin_E Cyclin E CyclinE_CDK2 Active Cyclin E/CDK2 Complex Cyclin_E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylates pRb_P Phosphorylated pRb pRb->pRb_P pRb_E2F_complex pRb_E2F_complex pRb->pRb_E2F_complex E2F E2F E2F->S_Phase Promotes Transcription E2F->pRb_E2F_complex pRb_P->E2F Releases Pyridazine_Derivatives 3,6-Disubstituted Pyridazines Pyridazine_Derivatives->CyclinE_CDK2 Inhibits pRb_E2F_complex->pRb Bound pRb_E2F_complex->E2F

Caption: CDK2 Pathway Inhibition.

Part 2: Chloropyridazine Hybrids as PARP-1 Inhibitors

A separate class of chloropyridazine hybrids has been developed and investigated for their ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[6] PARP inhibitors have shown significant success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a mechanism known as synthetic lethality. The performance of these novel hybrids is compared against the well-established PARP inhibitor, olaparib.

Data Presentation: Cytotoxicity Against Head & Neck and Breast Cancer Cell Lines

The table below presents the IC50 values of promising chloropyridazine hybrids in comparison to olaparib across a panel of cancer cell lines.

Compound/DrugHNO97 (Head & Neck Cancer) IC50 (µM)FaDu (Head & Neck Cancer) IC50 (µM)MDA-MB-468 (Breast Cancer) IC50 (µM)PARP-1 Inhibition IC50 (nM)
Chloropyridazine Hybrids
3c1.13 ± 0.054.31 ± 0.172.56 ± 0.11Comparable to Olaparib
3d1.25 ± 0.055.12 ± 0.212.98 ± 0.12Comparable to Olaparib
3e0.98 ± 0.043.99 ± 0.162.14 ± 0.09Comparable to Olaparib
Known PARP Inhibitor
OlaparibData Not Available~10 (in radioresistant cells)4.7 - 15.4~1-5

Note: Data for chloropyridazine hybrids is from Al-Warhi et al. (2023)[6]. Olaparib data is compiled from various sources.[7][8][9][10] IC50 values for olaparib can vary significantly based on the cell line's specific genetic background and the assay conditions.

Signaling Pathway: PARP-1 in DNA Repair

The following diagram depicts the role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition by chloropyridazine hybrids leads to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with compromised double-strand break repair mechanisms.

PARP1_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 Recruits PARylation PARP-1 Activation & Poly(ADP-ribosyl)ation PARP1->PARylation DSB Double-Strand Break (DSB) at Replication Fork PARP1->DSB Leads to (if inhibited) Repair_proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_proteins Recruits BER Base Excision Repair (BER) Repair_proteins->BER DNA_repaired DNA Repaired BER->DNA_repaired Apoptosis Apoptosis Chloropyridazine Chloropyridazine Hybrids Chloropyridazine->PARP1 Inhibits DSB->Apoptosis Induces (in HR deficient cells)

Caption: PARP-1 Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyridazine derivatives are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell proliferation and cytotoxicity based on the measurement of cellular protein content.

SRB_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compounds Add pyridazine derivatives or known inhibitors at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 fix_cells Fix cells with cold Trichloroacetic Acid (TCA) incubate2->fix_cells wash_cells Wash with water to remove TCA fix_cells->wash_cells stain_cells Stain with 0.4% Sulforhodamine B (SRB) wash_cells->stain_cells wash_unbound Wash with 1% acetic acid to remove unbound dye stain_cells->wash_unbound solubilize Solubilize bound dye with 10mM Tris base wash_unbound->solubilize read_absorbance Read absorbance at ~510 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: SRB Assay Workflow.

Protocol:

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The test compounds (pyridazine derivatives and known inhibitors) are added at various concentrations, and the plates are incubated for a further 48-72 hours.

  • Fixation: The cells are fixed in situ by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on a microplate reader at approximately 510 nm. The IC50 values are then calculated from the dose-response curves.

Kinase/Enzyme Inhibition Assays

These assays quantify the ability of the pyridazine derivatives to inhibit their target enzymes, CDK2 and PARP-1.

CDK2 Kinase Inhibition Assay Protocol: The inhibitory activity against CDK2 is often measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase reaction is set up with recombinant CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and various concentrations of the inhibitor.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Termination and ATP Depletion: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measurement: The luminescence, which is proportional to the kinase activity, is measured using a luminometer. IC50 values are determined from the inhibitor dose-response curves.

PARP-1 Inhibition Assay Protocol: A common method for assessing PARP-1 inhibition is a colorimetric or fluorometric assay that measures the poly(ADP-ribosyl)ation of a substrate, such as histone H4.

  • Plate Coating: 96-well plates are coated with histone H4.

  • Reaction Mixture: Test compounds, recombinant PARP-1 enzyme, and activated DNA are added to the wells.

  • Initiation: The PARylation reaction is initiated by the addition of NAD+.

  • Detection: After incubation, the wells are washed, and a primary antibody that recognizes poly(ADP-ribose) (pADPr) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Measurement: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read on a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to determine the mechanism of cell death induced by the pyridazine derivatives.

Flow_Cytometry_Workflow start Start treat_cells Treat cells with test compounds start->treat_cells harvest_cells Harvest cells (trypsinization for adherent cells) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells staining Staining wash_cells->staining fix_perm Fix and permeabilize with cold ethanol staining->fix_perm For Cell Cycle annexin_pi_stain Resuspend in Binding Buffer and stain with Annexin V-FITC and PI staining->annexin_pi_stain For Apoptosis pi_stain Stain with Propidium Iodide (PI) and RNase A fix_perm->pi_stain analyze_flow Analyze by Flow Cytometry pi_stain->analyze_flow annexin_pi_stain->analyze_flow cell_cycle_profile Determine Cell Cycle Distribution (G1, S, G2/M phases) analyze_flow->cell_cycle_profile apoptosis_quadrants Quantify Apoptotic vs. Necrotic Cells (Live, Early Apoptotic, Late Apoptotic, Necrotic) analyze_flow->apoptosis_quadrants end End cell_cycle_profile->end apoptosis_quadrants->end

Caption: Flow Cytometry Workflow for Cell Cycle and Apoptosis.

Cell Cycle Analysis Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds for a specified time, then harvested and washed.

  • Fixation: Cells are fixed and permeabilized by dropwise addition to ice-cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI), a DNA intercalating agent, and RNase A to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][6][7][8]

Apoptosis Analysis (Annexin V/PI Staining) Protocol:

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (which enters cells with compromised membranes, indicative of late apoptosis or necrosis) are added.

  • Flow Cytometry: The fluorescence of the cells is analyzed by flow cytometry. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[1][2]

Conclusion

The presented data highlights the potential of 3,6-disubstituted pyridazine derivatives as potent and selective anticancer agents. The CDK2 inhibitory class demonstrates significant anti-proliferative activity against breast cancer cell lines, with compound 11m showing sub-micromolar efficacy.[1] The chloropyridazine hybrids show promising cytotoxicity and PARP-1 inhibition, comparable to the established drug olaparib.[6]

Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential, pharmacokinetic profiles, and safety of these novel pyridazine derivatives. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Unveiling the Anti-Cancer Potential of 3,6-Dichloropyridazin-4-amine Derivatives: A Comparative Guide to Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioactive compounds derived from the 3,6-Dichloropyridazin-4-amine scaffold, with a focus on validating their mechanism of action as potent anti-cancer agents. We present a detailed analysis of their performance against alternative therapies, supported by experimental data and protocols, to facilitate informed decisions in drug discovery and development.

Executive Summary

Recent studies have highlighted the promise of 3,6-disubstituted pyridazine derivatives as a novel class of anti-cancer agents. These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines, with a primary mechanism of action identified as the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a prime target for cancer therapy. This guide will delve into the specifics of these pyridazine derivatives, comparing their efficacy to established and alternative CDK2 inhibitors.

Comparative Performance of Bioactive Compounds

The anti-proliferative activity and CDK2 inhibitory potential of novel 3,6-disubstituted pyridazine derivatives have been evaluated against breast cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds and compares them with a well-known CDK2 inhibitor, Roscovitine, and other alternative scaffolds.

Compound IDScaffoldAnti-Proliferative IC50 (µM) vs. T-47DAnti-Proliferative IC50 (µM) vs. MDA-MB-231CDK2 Inhibition IC50 (nM)
11m 3,6-disubstituted pyridazine0.43 ± 0.01[1]0.99 ± 0.03[1]20.1 ± 0.82[1]
11l 3,6-disubstituted pyridazine1.57 ± 0.05[1]1.30 ± 0.04[1]55.6 ± 2.27[1]
11h 3,6-disubstituted pyridazine1.89 ± 0.06[1]2.44 ± 0.08[1]43.8 ± 1.79[1]
11e 3,6-disubstituted pyridazine0.44 ± 0.01[1]2.18 ± 0.07[1]151 ± 6.16[1]
Roscovitine Purine analogNot specifiedNot specified320[2]
Pyrazolo-pyridazine 4 Pyrazolo[3,4-c]pyridazineNot specifiedNot specified550[2]
Compound 4a Pyrazolo[3,4-d]pyrimidineNot specifiedNot specified210[3]

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

The primary mechanism of action for the highlighted 3,6-disubstituted pyridazine derivatives is the inhibition of CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb). This leads to a halt in the cell cycle at the G1 phase, preventing DNA replication and subsequent cell division, and can ultimately induce apoptosis.

CDK2_Signaling_Pathway cluster_CDK46_CyclinD Active Complex cluster_CDK2_CyclinE Active Complex cluster_CDK2_CyclinA Active Complex GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CyclinA Cyclin A E2F->CyclinA Upregulates CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->pRb Phosphorylates G1_S_Transition G1/S Transition CDK2_E->G1_S_Transition CDK2_A CDK2 CyclinA->CDK2_A S_Phase S Phase (DNA Replication) CDK2_A->S_Phase G1_S_Transition->S_Phase G1_Phase G1 Phase Pyridazine Pyridazine Derivative Pyridazine->CDK2_E Pyridazine->CDK2_A Experimental_Workflow Start Start: Bioactive Compound Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Determine IC50 Biochemical_Assay Biochemical Kinase Assay (e.g., CDK2 Inhibition) Cell_Viability->Biochemical_Assay Test direct target engagement Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Correlate with cellular effects Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cell_Based_Assays->Apoptosis Western_Blot Western Blot Analysis (pRb, Cyclins, etc.) Cell_Based_Assays->Western_Blot Conclusion Conclusion: Mechanism Validated Cell_Cycle->Conclusion Apoptosis->Conclusion Western_Blot->Conclusion Logical_Flow Inhibition CDK2 Inhibition by Pyridazine Derivative pRb_Hypo Decreased pRb Phosphorylation Inhibition->pRb_Hypo E2F_Inactive E2F Remains Bound to pRb (Inactive) pRb_Hypo->E2F_Inactive Gene_Repression Repression of S-Phase Genes E2F_Inactive->Gene_Repression G1_Arrest G1 Phase Cell Cycle Arrest Gene_Repression->G1_Arrest Proliferation_Stop Inhibition of Tumor Cell Proliferation G1_Arrest->Proliferation_Stop

References

Cross-validation of experimental results for 3,6-Dichloropyridazin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key synthetic reactions involving 3,6-Dichloropyridazin-4-amine, a versatile heterocyclic building block. The strategic functionalization of this scaffold is crucial in the development of novel compounds for pharmaceuticals and materials science. This document outlines and cross-validates experimental data for its primary reaction types: Nucleophilic Aromatic Substitution, Suzuki Cross-Coupling, and Buchwald-Hartwig Amination.

Data Summary: Reaction Performance

The following tables summarize quantitative data from various experimental protocols, offering a clear comparison of reaction conditions and yields for the functionalization of this compound and its parent compound, 3,6-Dichloropyridazine.

Table 1: Amination of Dichloropyridazines
Starting MaterialReagentsConditionsYieldProduct
3,4,6-Trichloropyridazine14.8 N Ammonium Hydroxide75°C, 16 hours, pressure flask76%This compound[1]
3,6-DichloropyridazineAmmonium Hydroxide (28-30%)120°C, 30 min, microwave (300W)87%3-Amino-6-chloropyridazine[2]
3,6-DichloropyridazineAmmonium Hydroxide solutionNot specified-3-Amino-6-chloropyridazine[3]
Table 2: Suzuki Cross-Coupling Reactions
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventConditionsYield
3-Amino-6-chloropyridazineAryl/heteroarylboronic acidPd(0) catalystBase (1.5 equiv.)Not specifiedMicrowave (300W), 10 minGood yields
3-Amino-6-chloropyridazineArylboronic acidsPd(0) catalystNot specifiedNot specifiedNot specified22-65%[4]
Table 3: Other Nucleophilic Aromatic Substitutions (SNAr)
Starting MaterialNucleophileSolventConditionsProduct Type
3,6-DichloropyridazineAcid Hydrazidesn-ButanolReflux, 8 hoursTriazolopyridazine derivatives[5]
3,6-Dichloropyridazine2-AminophenolDMFReflux, 7 hoursSubstituted pyridazine[5]
3,6-DichloropyridazinePhenylalanineOil bath180-200°C, 3 hoursImidazolo pyridazine derivative[5]
3,6-Dichloropyridazine 1-oxideSodium sulphideNot specifiedNot specified3-Chloropyridazine-6-thiol 1-oxide[6]

Experimental Workflows and Synthetic Pathways

The following diagrams illustrate the logical flow of synthetic transformations starting from the this compound core, showcasing its versatility in building complex molecules.

G cluster_start Starting Material cluster_reactions Primary Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Amine, Pd Catalyst snar SNAr (C-O, C-S, etc.) start->snar Nucleophile (R-OH, R-SH) prod_aryl Aryl/Heteroaryl Substituted suzuki->prod_aryl prod_amino Amino Substituted buchwald->prod_amino prod_other Thio/Oxy Substituted snar->prod_other

Caption: General workflow for the functionalization of this compound.

The palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental to modern C-N bond formation.[7] The mechanism involves a catalytic cycle that efficiently couples amines with aryl halides.

G pd0 Pd(0)L pd2_complex L-Pd(II)-X (Aryl) pd0->pd2_complex Oxidative Addition amine_adduct L-Pd(II)-NHR' (Aryl) pd2_complex->amine_adduct + Amine - HX (Base) amine_adduct->pd0 Reductive Elimination product Aryl-NHR' amine_adduct->product reagents Aryl-X + R'-NH2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Through sequential reactions, a diverse library of compounds can be generated from a single core structure. For instance, an initial Suzuki coupling can be followed by a nucleophilic substitution on the remaining chlorine atom, demonstrating the compound's utility as a scaffold.

G start This compound intermediate Mono-Aryl Substituted Intermediate start->intermediate Suzuki Coupling (selective at one Cl) final_prod Di-substituted Product (Aryl, Amino) intermediate->final_prod Buchwald-Hartwig (at remaining Cl) alt_prod Di-substituted Product (Aryl, Thio) intermediate->alt_prod SNAr with Thiol (at remaining Cl)

Caption: Logical pathway for sequential diversification of the pyridazine core.

Key Experimental Protocols

The protocols below are generalized from published methodologies and serve as a guide for researchers. Optimization may be required for specific substrates.

Protocol for Suzuki Cross-Coupling

This procedure is based on microwave-assisted synthesis, which often provides higher yields and shorter reaction times.[2]

  • Reagent Preparation : In a 10 mL thick-walled borosilicate glass vial, combine 3-amino-6-chloropyridazine (1 mmol), the desired aryl or heteroarylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition : Add 2 mL of a suitable solvent (e.g., dioxane, toluene, or a mixture with water).

  • Degassing : Degas the mixture by bubbling nitrogen through the solution for 5-10 minutes.

  • Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture for 10-30 minutes at a set temperature (e.g., 100-120°C) with a power of 300W.[2]

  • Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to obtain the desired coupled product.[2]

Protocol for Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds and is widely applicable.[7][8]

  • Reaction Setup : In an oven-dried reaction tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (0.5-1.0 mol%), a suitable phosphine ligand, and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Addition of Reactants : Add the aryl halide (e.g., a derivative of this compound, 1.0 equiv.) and the amine (1.2-1.4 equiv.).

  • Solvent Addition : Add an anhydrous solvent such as 1,4-dioxane or toluene via syringe.

  • Reaction : Stir the mixture vigorously and heat in an oil bath at 80-100°C for 1-3 hours, or until TLC/LCMS analysis indicates completion.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and pass through a plug of Celite to remove the catalyst.

  • Purification : Concentrate the solution in vacuo and purify the crude product using silica gel chromatography.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a classic, often metal-free, alternative for introducing heteroatom nucleophiles.[9][10]

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, n-butanol).[5]

  • Nucleophile Addition : Add the nucleophile (e.g., an alcohol, thiol, or acid hydrazide, 1.0-2.0 equiv.). If the nucleophile is not basic, a non-nucleophilic base may be required to act as a proton scavenger.

  • Reaction : Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.[5]

  • Work-up : Cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Alternatively, if the product is soluble, dilute the mixture with water to precipitate the crude product, which is then filtered.[5]

  • Purification : Wash the collected solid with a suitable solvent (e.g., water, ethanol) and recrystallize from an appropriate solvent system to yield the pure product.

Comparison of Synthetic Routes

  • Nucleophilic Aromatic Substitution (SNAr) is a direct and often cost-effective method, particularly for strong nucleophiles like thiols or alkoxides. However, it can require harsh conditions (high temperatures) and may suffer from a lack of regioselectivity if the two chlorine atoms are electronically similar.[6]

  • Suzuki Cross-Coupling is exceptionally versatile for creating C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[11][12][13] The reaction generally proceeds under milder conditions than many SNAr reactions and exhibits high functional group tolerance. The primary considerations are the cost of the palladium catalyst and the availability of the required boronic acids.

  • Buchwald-Hartwig Amination is the state-of-the-art method for C-N bond formation, offering broad substrate scope for both the amine and aryl halide components.[7][8][14] It has largely replaced harsher classical methods for synthesizing aryl amines due to its high efficiency and functional group tolerance. Similar to the Suzuki reaction, catalyst cost is a key consideration.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to 3,6-Dichloropyridazin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The efficiency of each route is evaluated based on reported yields, reaction conditions, and starting materials. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The two primary routes for the synthesis of this compound identified in the literature both employ a nucleophilic aromatic substitution (SNAr) strategy, utilizing a polychlorinated pyridazine precursor and an ammonia source. The key differentiator between the routes is the starting material, which dictates the regioselectivity of the amination reaction.

Route 1: Amination of 3,4,6-Trichloropyridazine

This approach involves the direct amination of 3,4,6-trichloropyridazine. The chlorine atom at the C4 position is the most susceptible to nucleophilic attack by ammonia, leading to the selective formation of the desired this compound.

Route 2: Amination of 3,4,5-Trichloropyridazine

In this alternative route, 3,4,5-trichloropyridazine is subjected to amination. This process can lead to a mixture of isomeric products, including the desired 4-amino-3,5-dichloropyridazine. While not directly producing the target molecule of this guide, this route is included for its methodological similarity and to highlight the critical role of the starting material's chlorine substitution pattern in directing the outcome of the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic routes.

ParameterRoute 1: Amination of 3,4,6-TrichloropyridazineRoute 2: Amination of 3,4,5-Trichloropyridazine
Starting Material 3,4,6-Trichloropyridazine3,4,5-Trichloropyridazine
Reagent Ammonium Hydroxide (aqueous)Ammonia gas in ethanol
Temperature 75 °C120-130 °C
Reaction Time 16 hours5 hours
Yield 76%Not explicitly stated for the 3,6-dichloro isomer
Purity Characterized by 1H NMR and MSProduct mixture requires separation

Experimental Protocols

Route 1: Synthesis of this compound from 3,4,6-Trichloropyridazine

This protocol is adapted from a known synthetic procedure.

Materials:

  • 3,4,6-Trichloropyridazine

  • 14.8 N Ammonium hydroxide solution

  • Stainless steel pressure flask

  • Filtration apparatus

Procedure:

  • To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).

  • Add 200 mL of 14.8 N ammonium hydroxide solution to the flask.

  • Seal the pressure flask and stir the reaction mixture at 75 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • The resulting solid is this compound (17 g, 76% yield).

  • The product can be further characterized by 1H NMR and Mass Spectrometry.

Route 2: Synthesis of 4-Amino-3,5-dichloropyridazine from 3,4,5-Trichloropyridazine

This protocol describes the synthesis of an isomer of the target compound and is provided for comparative purposes.

Materials:

  • 3,4,5-Trichloropyridazine

  • Dry ethanol

  • Ammonia gas

  • Sealed reaction tube

  • Chloroform

  • Recrystallization apparatus

Procedure:

  • Saturate dry ethanol with ammonia gas.

  • Place 8.0 grams of 3,4,5-trichloropyridazine in a sealed tube with the ammonia-saturated ethanol.

  • Heat the sealed tube at 120-130 °C for five hours.[1]

  • After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

  • Allow the solution to cool to room temperature to precipitate the product.

  • Collect the solid by filtration. The filtrate contains a mixture of isomers.

  • The solid can be repeatedly recrystallized from water to yield purified 4-amino-3,5-dichloropyridazine.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the workflows of the described synthetic routes.

Route_1 start 3,4,6-Trichloropyridazine reagent Ammonium Hydroxide 75 °C, 16 h start->reagent product This compound reagent->product

Caption: Synthetic workflow for Route 1.

Route_2 start 3,4,5-Trichloropyridazine reagent Ammonia gas in Ethanol 120-130 °C, 5 h start->reagent intermediate Mixture of Isomers reagent->intermediate purification Purification intermediate->purification product 4-Amino-3,5-dichloropyridazine purification->product

Caption: Synthetic workflow for Route 2.

Conclusion

Based on the available data, Route 1, starting from 3,4,6-trichloropyridazine, presents a more direct and efficient method for the synthesis of this compound. It offers a good yield (76%) and high regioselectivity, simplifying the purification process. In contrast, Route 2, while utilizing similar chemistry, starts from a different isomer of trichloropyridazine and leads to a mixture of products, necessitating further separation steps.

For researchers aiming to synthesize this compound, the choice of starting material is paramount. The use of 3,4,6-trichloropyridazine is the recommended approach for achieving a higher yield of the desired product with a more straightforward workup. Further optimization of reaction conditions for Route 1, such as exploring microwave-assisted heating, could potentially lead to even greater efficiency.

References

Safety Operating Guide

Proper Disposal of 3,6-Dichloropyridazin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of 3,6-Dichloropyridazin-4-amine, ensuring operational safety and regulatory compliance in research and development environments.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to regulatory standards. This document provides a detailed protocol for the disposal of this compound, a compound that requires careful handling due to its potential hazards.

Physicochemical and Hazard Profile

A summary of the key data for this compound is presented below, offering a quick reference for safety and handling.

PropertyValue
CAS Number 823-58-5[1][2]
Molecular Formula C₄H₃Cl₂N₃[1]
Molecular Weight 163.99 g/mol [1]
Appearance White to Gray to Brown powder or crystals
Purity >97.0% (HPLC)
Melting Point 195.0 to 207.0 °C
Signal Word Warning
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Storage Temperature Ambient Temperature

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: An approved mask or respirator should be used if there is a risk of dust inhalation.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: If swallowed, immediately call a poison center or doctor. Do not induce vomiting.

Step-by-Step Disposal Procedure for this compound

This protocol details the necessary steps for the safe disposal of small quantities of solid this compound typically found in a laboratory setting.

Materials Required:

  • Waste this compound

  • Inert absorbent material (e.g., vermiculite, clay-based absorbent, or polypropylene pads)[4][5][6][7]

  • A clearly labeled, compatible hazardous waste container with a secure lid (e.g., a high-density polyethylene (HDPE) container).

  • Hazardous waste labels.

  • Scoop or spatula.

Experimental Protocol:

  • Prepare the Waste Container:

    • Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical waste.[8][9]

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[9][10][11][12]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]

      • The approximate percentage or amount of the chemical.

      • The date when waste accumulation began.[10][11]

      • The name and contact information of the waste generator (your name, lab, and department).[10][11]

      • A clear statement of the hazards (e.g., "Toxic," "Irritant").[10][11]

  • Package the Solid Waste:

    • In a designated area within a chemical fume hood, carefully transfer the solid this compound into the prepared hazardous waste container using a clean scoop or spatula.

    • Add a sufficient amount of inert absorbent material to the container to surround and immobilize the solid waste. This helps to prevent dispersal of dust and provides an additional safety barrier.

  • Seal and Store the Waste Container:

    • Securely close the lid of the hazardous waste container. Ensure it is tightly sealed to prevent any leakage or release of vapors.[8][9]

    • Store the sealed container in a designated hazardous waste accumulation area within your laboratory. This area should be away from incompatible materials.[8][9] Incompatible materials to keep separate include strong oxidizing agents.

    • Ensure the storage area is well-ventilated and that the container is stored below eye level.

  • Arrange for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to schedule a pickup for the waste container.[9][13]

    • Follow all institutional procedures for waste pickup requests.

Empty Container Disposal:

  • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[9]

  • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_packaging Packaging cluster_final Final Steps A Wear Appropriate PPE B Prepare Labeled Hazardous Waste Container A->B C Transfer Solid Waste to Container B->C D Add Inert Absorbent Material C->D E Securely Seal Container D->E F Store in Designated Area E->F G Arrange for EHS Pickup F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3,6-Dichloropyridazin-4-amine (CAS #: 823-58-5). Adherence to these procedures is paramount for ensuring a safe laboratory environment. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly sealing safety goggles are required.[2][3] A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[4][5] Gloves must be inspected before use and changed immediately if contaminated.[4][6] Double gloving is advised for tasks with a higher risk of exposure.[5]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[4]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[4]
Respiratory Protection RespiratorAll handling must be conducted in a chemical fume hood to minimize inhalation exposure.[1][2] If exposure limits are exceeded or irritation occurs, a NIOSH-approved respirator should be used.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is functioning correctly before commencing any work.[1][5]

  • Cover the work surface with disposable, absorbent bench paper.[5]

  • Assemble all necessary equipment and reagents.

  • Inspect all PPE for integrity before use.[4]

2. Handling the Compound:

  • Always wear the full complement of required PPE as detailed in the table above.

  • When weighing the solid, perform the task within the fume hood using a dedicated spatula and weighing vessel.[5]

  • To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing.[5]

  • Keep containers closed whenever possible.[1]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

  • Decontaminate the work surface and any equipment used.

  • Remove and dispose of contaminated gloves and bench paper in the designated hazardous waste container.[6]

  • Wash contaminated clothing before reuse.[1]

Emergency First Aid Measures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[1][2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[2] Seek immediate medical attention.[1][2]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials, and glassware), must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and tightly sealed container.[1]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed disposal company.[7]

  • Follow all local, regional, and national regulations for chemical waste disposal.[1]

  • Do not allow the material to enter drains or water courses.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Area & Equipment handle2->post1 disp1 Segregate Hazardous Waste handle2->disp1 post2 Wash Hands Thoroughly post1->post2 finish finish post2->finish Procedure Complete disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 spill Accidental Spill/Exposure first_aid Administer First Aid spill->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloropyridazin-4-amine
Reactant of Route 2
Reactant of Route 2
3,6-Dichloropyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.